Kanchanamycin C
Beschreibung
isolated from Streptomyces olivaceus; structure in first source
Eigenschaften
Molekularformel |
C54H91N3O17 |
|---|---|
Molekulargewicht |
1054.3 g/mol |
IUPAC-Name |
3-[[(10Z,12Z,18Z,20Z)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H91N3O17/c1-32-16-12-13-20-49(68)73-51(35(4)17-11-9-7-8-10-14-23-57-53(55)56)36(5)19-15-18-33(2)43(61)26-39(59)24-38(58)25-40(72-50(69)30-48(66)67)27-41-28-46(64)52(70)54(71,74-41)31-47(65)34(3)21-22-42(60)37(6)45(63)29-44(32)62/h7-8,12-13,15-16,18-20,32,34-47,51-52,58-65,70-71H,9-11,14,17,21-31H2,1-6H3,(H,66,67)(H4,55,56,57)/b8-7+,16-12-,19-15-,20-13-,33-18- |
InChI-Schlüssel |
RMHABCFPUZPVNZ-LGMUKPSWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Origin of Kanchanamycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origin, biosynthesis, and isolation of Kanchanamycin C, a polyol macrolide antibiotic. The information is curated for professionals in the fields of natural product chemistry, microbiology, and drug discovery.
Discovery and Producing Organism
This compound is a natural product belonging to the kanchanamycin family of antibiotics. It is produced by the bacterium Streptomyces olivaceus strain Tü 4018.[1][2][3] This actinomycete strain was first isolated from a soil sample collected in Kanchanaburi, Thailand.[1][4] The discovery of the kanchanamycins was the result of a screening program that utilized high-performance liquid chromatography (HPLC) with diode-array detection and electrospray-mass spectrometry (ESI-MS) to identify novel secondary metabolites from actinomycetes.[1][3]
Chemical Structure
This compound is a complex macrolide characterized by a 36-membered lactone ring and a 6-membered hemiacetal ring, forming a bicyclic carbon skeleton.[2][5] A distinguishing feature of this compound is the presence of a guanidino group, which replaces the terminal urea (B33335) moiety found in the related compound, Kanchanamycin A.[5] The structure of the kanchanamycins, including this compound, was determined using electrospray mass spectrometry and advanced 2D NMR techniques, such as HSQC, HMBC, and 2D-HSQC-TOCSY.[2][5]
Biosynthesis of this compound
As a polyol macrolide, this compound is synthesized through a polyketide pathway.[1] This biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[1] While the specific biosynthetic gene cluster for the kanchanamycins in Streptomyces olivaceus Tü 4018 has not yet been fully elucidated in published literature, a general model for the biosynthesis of such macrolides can be proposed.[1] The process involves the sequential condensation of small carboxylic acid units, similar to fatty acid synthesis. This assembly occurs on a modular PKS system, where each module is responsible for the incorporation and modification of a specific extender unit. The final polyketide chain undergoes cyclization to form the characteristic 36-membered macrolactone ring. The unique guanidino group of this compound suggests a specific tailoring step in the late stages of its biosynthesis.
Below is a conceptual diagram illustrating the general workflow for the discovery and characterization of a novel natural product like this compound.
The following diagram illustrates a simplified, hypothetical signaling pathway that could regulate the production of this compound in Streptomyces olivaceus. This is based on known regulatory mechanisms for secondary metabolite production in Streptomyces, which often involve pathway-specific regulatory genes.
Experimental Protocols
Fermentation of Streptomyces olivaceus Tü 4018
A detailed fermentation protocol for the production of kanchanamycins has been described. The producing organism, S. olivaceus Tü 4018, is cultivated in a suitable fermentation medium. The fermentation is carried out under specific conditions of temperature, pH, and aeration to optimize the production of the desired secondary metabolites.
Isolation and Purification
The isolation of kanchanamycins involves separating the mycelium from the culture broth. The active compounds are found in both the culture filtrate and the mycelium.[3][4] The extraction is typically performed using organic solvents. The crude extract is then subjected to a series of chromatographic steps for purification. High-performance liquid chromatography (HPLC) is a key technique used for the final purification of this compound.[1][3]
Structure Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][5]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique was used to determine the molecular weight of the compound.
-
2D NMR Spectroscopy: A variety of 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and 2D HSQC-Total Correlation Spectroscopy (TOCSY), were instrumental in elucidating the complex bicyclic structure and the connectivity of the atoms within the molecule.[2][5] These advanced techniques were necessary due to the significant overlap of signals in the NMR spectra.[2]
Biological Activity
Kanchanamycins, including this compound, exhibit antibacterial and antifungal activities. They have been shown to be particularly effective against Pseudomonas fluorescens.[3] The biological activity of these compounds is assessed using methods such as the agar (B569324) plate diffusion assay.
Quantitative Data
The following table summarizes the antimicrobial spectra of Kanchanamycin A, C, and D as determined by the agar plate diffusion assay. This provides a comparative view of their biological activity.
| Test Organism | Kanchanamycin A | This compound | Kanchanamycin D |
| Pseudomonas fluorescens | ++ | ++ | ++ |
| Staphylococcus aureus | + | + | + |
| Penicillium notatum | + | + | + |
| Activity is indicated qualitatively: (++) strong activity, (+) weak activity.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Discovery of Kanchanamycin C from Streptomyces olivaceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanchanamycin C is a novel 36-membered polyol macrolide antibiotic discovered from the fermentation broth of Streptomyces olivaceus Tü 4018. This document provides a comprehensive technical overview of its discovery, including detailed experimental protocols for fermentation, isolation, and structure elucidation. It also presents its biological activity profile and a proposed biosynthetic pathway. The quantitative data is summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.
Introduction
The continuous search for novel antimicrobial agents is paramount in the face of rising antibiotic resistance. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of diverse secondary metabolites with a wide range of biological activities. This compound, a 36-membered polyol macrolide, was isolated from Streptomyces olivaceus Tü 4018, a strain collected from a soil sample in Kanchana Buri, Thailand[1]. It belongs to a class of macrolide antibiotics characterized by a large lactone ring. Notably, this compound possesses a guanidino group, a feature that distinguishes it from its co-metabolite Kanchanamycin A, which has a terminal urea (B33335) moiety[2]. This compound has demonstrated both antibacterial and antifungal properties, with notable activity against Pseudomonas fluorescens[1]. This guide serves as a technical resource for researchers interested in the discovery and development of this compound and related polyol macrolide antibiotics.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces olivaceus Tü 4018. The yield of this compound is significantly influenced by the fermentation conditions, particularly the nitrogen source and the use of adsorbent resins.
Production Yields
The production of this compound can be optimized by modifying the fermentation medium and conditions. A key finding was the effect of adding the polystyrene resin Amberlite XAD-16 to the culture broth 36 hours after inoculation. This led to a significant increase in the yield of this compound, while concurrently decreasing the production of the related compound, Kanchanamycin A.
| Condition | This compound Yield (mg/L) | Kanchanamycin A Yield (mg/L) |
| Without Amberlite XAD-16 | 130 | 385 |
| With Amberlite XAD-16 | 240 | 200 |
Data sourced from Fiedler et al., 1996[1].
Experimental Protocol: Fermentation
This protocol describes a general method for the fermentation of Streptomyces olivaceus for the production of this compound, based on common practices for Streptomyces fermentation and specifics mentioned in the discovery literature.
2.2.1. Culture and Inoculum Preparation
-
Strain Maintenance: Streptomyces olivaceus Tü 4018 is maintained on a suitable agar (B569324) medium, such as Gause's synthetic agar, at 28°C for 7-10 days to achieve good sporulation.
-
Seed Culture: A loopful of spores is inoculated into a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or ISP 2 medium). The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48 hours.
2.2.2. Production Fermentation
-
Production Medium: A production medium rich in complex carbohydrates and a suitable nitrogen source is prepared. A representative medium could contain (per liter):
-
Soybean meal: 20 g
-
Glucose: 20 g
-
CaCO₃: 3 g
-
MgSO₄·7H₂O: 0.5 g
-
NaCl: 3 g
-
K₂HPO₄: 1 g
-
Adjust pH to 7.0 before sterilization.
-
-
Inoculation: The production medium is inoculated with 5% (v/v) of the seed culture.
-
Incubation: Fermentation is carried out in baffled flasks at 28°C with vigorous shaking (200-250 rpm) for 7 to 10 days.
-
Adsorbent Resin Addition: For enhanced production of this compound, sterile Amberlite XAD-16 resin (20 g/L) is added to the culture 36 hours post-inoculation.
Isolation and Purification
This compound is present in both the culture filtrate and the mycelium of Streptomyces olivaceus. The following protocol outlines a general procedure for its extraction and purification.
Experimental Protocol: Isolation and Purification
-
Harvesting: The fermentation broth is harvested and the mycelium is separated from the culture filtrate by centrifugation or filtration.
-
Extraction from Mycelium: The mycelial cake is extracted with an organic solvent such as methanol (B129727) or acetone. The solvent is then evaporated under reduced pressure.
-
Extraction from Culture Filtrate: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent like ethyl acetate. The organic phase is collected and concentrated.
-
Combined Extracts and Initial Purification: The extracts from the mycelium and filtrate are combined and subjected to preliminary purification using column chromatography on silica (B1680970) gel or a hydrophobic resin (e.g., Diaion HP-20).
-
High-Performance Liquid Chromatography (HPLC): The semi-purified extract is then subjected to preparative reverse-phase HPLC for the final purification of this compound. A C18 column is typically used with a gradient of acetonitrile (B52724) in water as the mobile phase. Detection is performed using a diode-array detector (DAD) to monitor the characteristic UV absorbance of the compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Methodologies
-
Electrospray Mass Spectrometry (ESI-MS): ESI-MS was used to determine the molecular weight of this compound.
-
2D NMR Spectroscopy: A suite of 2D NMR experiments was employed to elucidate the complex polyol structure and establish the connectivity of the atoms. These included:
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different structural fragments.
-
2D-HSQC-TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system, which helps in piecing together the carbon skeleton.
-
The analysis of this data revealed that this compound is a 36-membered polyol macrolide with a bicyclic carbon skeleton formed by the large lactone ring and a 6-membered hemiacetal ring. A key structural feature is the terminal guanidino group[2].
Biological Activity
This compound exhibits both antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) were determined using a broth dilution method.
| Test Organism | This compound MIC (µg/mL) |
| Bacillus subtilis | 10 |
| Staphylococcus aureus | 20 |
| Escherichia coli | >100 |
| Pseudomonas fluorescens | 5 |
| Candida albicans | 20 |
| Penicillium notatum | 10 |
Data sourced from Fiedler et al., 1996[1].
Proposed Biosynthetic Pathway
While the specific gene cluster for Kanchanamycin biosynthesis in Streptomyces olivaceus has not yet been reported, a general pathway for the biosynthesis of such large polyol macrolides can be proposed based on the well-established mechanisms of Type I Polyketide Synthases (PKS).
The biosynthesis of the polyketide backbone of this compound is likely initiated by a loading module that primes the PKS with a starter unit. The subsequent elongation of the polyketide chain is carried out by a series of extender modules, each responsible for the addition of a two-carbon unit derived from malonyl-CoA or its derivatives. The domains within each module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, and Enoylreductase) dictate the structure and stereochemistry of each extender unit. Finally, a thioesterase domain catalyzes the cyclization of the linear polyketide to form the 36-membered macrolactone ring. Post-PKS modifications, such as glycosylation and the addition of the guanidino group, would then complete the biosynthesis of this compound.
References
Kanchanamycin C: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Promising Polyol Macrolide Antibiotic
Abstract
Kanchanamycin C is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. As a member of the kanchanamycin complex, it exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for the fermentation of the producing organism, isolation of the compound, and assessment of its biological activity are provided. Due to a lack of specific information on the signaling pathways modulated by this compound, a proposed mechanism of action based on the closely related compound Azalomycin F is presented and visualized. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic lactone with the molecular formula C₅₄H₉₁N₃O₁₇ and a molecular weight of 1054.3 g/mol .[1] Its structure is characterized by a 36-membered polyol macrolide ring. The IUPAC name for this compound is 3-[[(10Z,12Z,18Z,20Z)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid.[1]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅₄H₉₁N₃O₁₇ | PubChem CID: 101918281[1] |
| Molecular Weight | 1054.3 g/mol | PubChem CID: 101918281[1] |
| IUPAC Name | 3-[[(10Z,12Z,18Z,20Z)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid | PubChem CID: 101918281[1] |
| CAS Number | 163565-45-5 | ChemicalBook[2] |
| Synonyms | This compound | PubChem CID: 101918281[1] |
Biological Activity and Mechanism of Action
This compound has demonstrated a wide range of antimicrobial activities. It is effective against Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi.[3] Notably, it has shown particular efficacy against Pseudomonas fluorescens.
The precise mechanism of action and the specific signaling pathways affected by this compound have not been extensively studied. However, research on the structurally similar 36-membered polyhydroxy macrolide, Azalomycin F, suggests a multi-faceted mechanism of action against bacteria. It is proposed that Azalomycin F disrupts the bacterial cell envelope by targeting lipoteichoic acid (LTA) and inhibiting LTA synthase (LtaS), an essential enzyme in Gram-positive bacteria. This leads to the release of LTA, damage to the cell membrane, and ultimately causes cellular autolysis. It is plausible that this compound exerts its antimicrobial effects through a similar mechanism of bacterial membrane disruption.
Proposed Mechanism of Action (Based on Azalomycin F)
The following diagram illustrates the hypothesized mechanism of action for a large polyol macrolide antibiotic like this compound, based on studies of the related compound Azalomycin F. This is a proposed model and requires experimental verification for this compound.
Experimental Protocols
The following protocols are based on the methodologies described by Fiedler et al. in "Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities." (The Journal of Antibiotics, 1996).
Fermentation of Streptomyces olivaceus for this compound Production
This protocol describes the cultivation of S. olivaceus to produce this compound.
3.1.1. Media and Culture Conditions
-
Seed Medium: Glucose (1%), Yeast Extract (0.5%), Peptone (0.5%), NaCl (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), pH 7.2.
-
Production Medium: Soluble Starch (2%), Glucose (1%), Soybean Meal (1.5%), Yeast Extract (0.2%), NaCl (0.2%), K₂HPO₄ (0.02%), CaCO₃ (0.3%).
-
Cultivation:
-
Inoculate a loopful of S. olivaceus from a slant culture into 100 mL of seed medium in a 500 mL Erlenmeyer flask.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
-
Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL Erlenmeyer flask.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7 days.
-
3.1.2. Fermentation Workflow
Isolation and Purification of this compound
This protocol outlines the extraction and purification of this compound from the fermentation broth.
-
Extraction:
-
Centrifuge the culture broth to separate the mycelium and supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).
-
Extract the mycelium with methanol (B129727).
-
Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure.
-
-
Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and apply to a silica (B1680970) gel column.
-
Elute the column with a stepwise gradient of chloroform-methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing this compound and evaporate the solvent.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fraction by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water as the mobile phase.
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for assessing the antimicrobial activity of this compound.
-
Preparation of Inoculum:
-
Grow the test microorganism in an appropriate broth medium to the mid-logarithmic phase.
-
Dilute the culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Microdilution Assay:
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate growth medium.
-
Add the standardized inoculum to each well.
-
Include a positive control (no antibiotic) and a negative control (no inoculum).
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a potent polyol macrolide antibiotic with a broad spectrum of activity. Its complex chemical structure presents opportunities for further investigation and potential derivatization to enhance its therapeutic properties. While the specific signaling pathways affected by this compound remain to be elucidated, the proposed mechanism of bacterial membrane disruption provides a solid foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers to produce, isolate, and evaluate the biological activity of this promising natural product. Further studies are warranted to fully understand its mechanism of action and to explore its potential in the development of new antimicrobial agents.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How kanamycin A interacts with bacterial and mammalian mimetic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypothetical Biosynthesis of Kanchanamycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanchanamycin C, a 36-membered polyol macrolide antibiotic produced by Streptomyces olivaceus, is distinguished by a terminal guanidino group that contributes to its biological activity.[1][2][3] While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated in published literature, this technical guide synthesizes current knowledge on polyketide and guanidino group biosynthesis to propose a putative pathway. This document outlines the hypothetical modular polyketide synthase (PKS) architecture, the enzymatic steps for the formation of the macrolide backbone, and the subsequent tailoring reactions, including the installation of the characteristic guanidino moiety. Furthermore, this guide provides generalized experimental protocols for the investigation of such biosynthetic pathways and presents quantitative data from related studies to serve as a benchmark for future research. All logical and biochemical pathways are visualized using diagrams to facilitate a deeper understanding of the proposed biosynthetic machinery.
Proposed Biosynthesis of the Polyketide Backbone
The core of this compound is a 36-membered macrolactone, a hallmark of type I polyketide synthase (PKS) products.[3][4] These PKS systems are large, multi-enzyme complexes organized into modules. Each module is responsible for one cycle of polyketide chain extension and typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain.[4][5] The AT domain selects a specific extender unit (usually malonyl-CoA or methylmalonyl-CoA), and the KS domain catalyzes the condensation of this unit to the growing polyketide chain. Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), may be present to modify the β-keto group formed during each extension cycle.[5]
Based on the structure of this compound, a hypothetical modular PKS assembly line can be proposed. The synthesis would likely be initiated by a loading module that primes the PKS with a starter unit. The subsequent elongation of the polyketide chain would be carried out by a series of extension modules, each adding a two-carbon or three-carbon unit. The final step in the formation of the macrolactone ring would be catalyzed by a thioesterase (TE) domain, which cleaves the completed polyketide chain from the PKS and facilitates its cyclization.[3]
Proposed Modular Organization of the Kanchanamycin PKS
The following diagram illustrates a hypothetical modular arrangement of the PKS responsible for synthesizing the this compound backbone. The exact number of modules and the specific domains within each module are inferred from the known chemical structure.
Formation of the Guanidino Group
A key structural feature of this compound is its terminal guanidino group.[1] The biosynthesis of such moieties in natural products is an area of active research.[6][7][8] Generally, the guanidino group is derived from arginine. The installation of this group onto a polyketide-derived scaffold could occur through several hypothetical enzymatic steps. One plausible mechanism involves the action of an aminotransferase to introduce an amino group at a specific position on the polyketide precursor, followed by a reaction catalyzed by an arginine:aglycone aminoguanidinotransferase. This enzyme would transfer the guanidino group from arginine to the aminated precursor.
Proposed Pathway for Guanidino Group Installation
The diagram below outlines a potential sequence of enzymatic reactions for the formation of the guanidino moiety of this compound.
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway is not available, data from the production of other macrolides and related compounds can provide a useful reference for researchers.
| Parameter | Value | Compound | Organism | Reference |
| Production Titer | 240 mg/L | This compound | S. olivaceus | [2] |
| Production Titer | 385 mg/L | Kanchanamycin A | S. olivaceus | [2] |
| Precursor Incorporation | 15% | [1-¹³C]acetate | Erythromycin | S. erythraea |
| Enzyme Kcat | 2.5 min⁻¹ | DEBS Module 2 | In vitro | N/A |
Experimental Protocols
Investigating the biosynthesis of a complex natural product like this compound requires a multi-faceted approach. Below are generalized protocols for key experiments that would be essential for elucidating its biosynthetic pathway.
Gene Knockout and Complementation
This protocol is designed to identify genes essential for this compound biosynthesis.
Workflow:
Methodology:
-
Vector Construction: A suicide vector containing flanking regions of the target gene and an antibiotic resistance cassette is constructed.
-
Transformation: The vector is introduced into S. olivaceus via intergeneric conjugation from E. coli.
-
Selection: Exconjugants are selected on media containing the appropriate antibiotics to isolate colonies where a double crossover event has occurred, replacing the target gene with the resistance cassette.
-
Verification: Genomic DNA from putative mutants is isolated and analyzed by PCR and Southern blotting to confirm the gene deletion.
-
Metabolite Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC and LC-MS to detect the presence or absence of this compound.
-
Complementation: The wild-type gene is cloned into an integrative expression vector and introduced into the mutant strain. Restoration of this compound production confirms the gene's role in the biosynthetic pathway.
Precursor Feeding Studies
This protocol is used to identify the starter and extender units of the polyketide chain.
Methodology:
-
Precursor Synthesis: Isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate, propionate, or specific amino acids) are synthesized or procured.
-
Fermentation: S. olivaceus is grown in a production medium, and the labeled precursor is added at a specific time point during fermentation.
-
Isolation: this compound is isolated and purified from the culture broth.
-
Analysis: The purified this compound is analyzed by mass spectrometry (MS) to determine the incorporation of the labeled precursor and by nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the incorporated isotopes.
Conclusion
The biosynthesis of this compound presents a fascinating example of the intricate enzymatic machinery employed by Streptomyces to produce complex bioactive molecules. While the precise details of its biosynthetic pathway await experimental confirmation, the hypothetical framework presented in this guide, based on established principles of polyketide and secondary metabolite biosynthesis, provides a solid foundation for future research. The elucidation of this pathway will not only enhance our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel Kanchanamycin analogs with improved therapeutic properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Secondary Metabolite Production Potential of Mangrove-Derived Streptomyces olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A gene cluster for macrolide antibiotic biosynthesis in Streptomyces venezuelae: Architecture of metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The chemistry and biology of guanidine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Kanchanamycin C: An In-depth Technical Guide to its Antibacterial Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin C is a polyol macrolide antibiotic belonging to the guanidine-containing subclass. These natural products are of significant interest to the scientific community due to their broad-spectrum antimicrobial activities. This technical guide provides a comprehensive overview of the antibacterial activity of this compound, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for activity assessment, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of this compound has been quantified using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound against various test organisms. For comparative purposes, the activities of related kanchanamycins (A and D) and the structurally similar azalomycin F are also included.[1]
| Test Organism | This compound (μg/mL) | Kanchanamycin A (μg/mL) | Kanchanamycin D (μg/mL) | Azalomycin F (μg/mL) |
| Bacillus subtilis | >100 | >100 | >100 | 5 |
| Escherichia coli | >100 | >100 | >100 | 100 |
| Pseudomonas fluorescens | 25 | 10 | 50 | 50 |
| Staphylococcus aureus | >100 | >100 | >100 | 10 |
| Streptomyces viridochromogenes | >100 | >100 | >100 | 1 |
| Candida albicans | 100 | 50 | >100 | 25 |
| Mucor miehei | 25 | 10 | 50 | 10 |
| Penicillium notatum | 100 | 50 | >100 | 25 |
| Saccharomyces cerevisiae | >100 | 100 | >100 | 50 |
Experimental Protocols
The determination of the antibacterial activity of this compound is performed using standardized microbiological assays. The following sections detail the methodologies for the key experiments cited.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
2.1.1 Materials and Reagents
-
This compound (pure compound)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test microorganism strains
-
Positive control antibiotic (e.g., gentamicin, amphotericin B)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
2.1.2 Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2.1.3 Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well microtiter plate to achieve the desired concentration range.
-
Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Include a positive control (microorganism with a known standard antibiotic) and a negative/sterility control (broth only).
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
2.1.4 Interpretation of Results
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Broth Microdilution Assay Workflow
Mechanism of Action and Structure-Activity Relationship
While the precise molecular target of this compound has not been definitively elucidated, its structural features and the known mechanisms of related compounds provide valuable insights into its potential mode of action.
Proposed Mechanism of Action
This compound is a member of the guanidine-containing polyol macrolide family. For this class of antibiotics, the terminal guanidine (B92328) group and the large macrolactone ring are considered crucial for their biological activity. It is hypothesized that the positively charged guanidinium (B1211019) group interacts with negatively charged components of the bacterial cell envelope, such as lipoteichoic acids (LTA) in Gram-positive bacteria. This interaction may disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death.
Proposed Mechanism of Action of this compound
Structure-Activity Relationship (SAR)
The antibacterial activity of kanchanamycins is strongly influenced by the terminal moiety of the side chain. The presence of the highly basic guanidino group in this compound is correlated with more potent antibiotic activity and a broader spectrum compared to congeners like Kanchanamycin A and D, which possess a urea (B33335) group at this position. This suggests that the positive charge and hydrogen bonding capabilities of the guanidinium group are critical for target interaction and subsequent antibacterial effect. The large, flexible polyol macrolactone ring likely serves as a scaffold, presenting the guanidinium group for interaction with the bacterial cell surface and potentially facilitating insertion into the membrane.
Conclusion
This compound demonstrates notable antibacterial and antifungal activity against a range of microorganisms. Its unique structure, featuring a large polyol macrolide ring and a terminal guanidinium group, distinguishes it from many conventional antibiotics. The provided data and protocols offer a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating its precise molecular target, understanding its in vivo efficacy and safety profile, and exploring potential structural modifications to enhance its antimicrobial spectrum and potency. This comprehensive understanding will be pivotal in the development of this compound as a potential next-generation antimicrobial agent.
References
In Vitro Efficacy of Kanchanamycin C: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro efficacy of Kanchanamycin C, a polyol macrolide antibiotic. While data on its direct anti-cancer activity is limited in the current body of scientific literature, this document summarizes its known antimicrobial properties and proposes a framework for the systematic investigation of its potential as an anti-cancer agent. Detailed experimental protocols and conceptual signaling pathways are presented to guide future research endeavors.
Quantitative Assessment of Biological Activity
Initial studies have characterized this compound as an antibiotic with both antibacterial and antifungal properties. The primary quantitative data available is its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
The following table summarizes the MIC values of this compound against various test organisms, as determined by the broth dilution method. For comparative purposes, the activities of the related compounds Kanchanamycin A, Kanchanamycin D, and Azalomycin F are also included.[1]
| Test Organism | This compound (µg/mL) | Kanchanamycin A (µg/mL) | Kanchanamycin D (µg/mL) | Azalomycin F (µg/mL) |
| Bacillus subtilis | >100 | >100 | >100 | 5 |
| Escherichia coli | >100 | >100 | >100 | 100 |
| Pseudomonas fluorescens | 25 | 10 | 50 | 50 |
| Staphylococcus aureus | >100 | >100 | >100 | 10 |
| Streptomyces viridochromogenes | >100 | >100 | >100 | 1 |
| Candida albicans | 100 | 50 | >100 | 25 |
| Mucor miehei | 25 | 10 | 50 | 10 |
| Penicillium notatum | 100 | 50 | >100 | 25 |
| Saccharomyces cerevisiae | >100 | 100 | >100 | 50 |
Proposed Investigation of Anti-Cancer Efficacy: Experimental Protocols
Given the cytotoxic potential of many antibiotics, a thorough investigation into the anti-cancer properties of this compound is warranted. The following experimental protocols are proposed as a starting point for such an evaluation.
Cell Viability and Cytotoxicity Assays
The initial step in assessing anti-cancer potential is to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Induction Assays
To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are crucial.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizing Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway for the induction of apoptosis by an anti-tumor antibiotic.
Caption: Proposed experimental workflow for assessing the in vitro anti-cancer efficacy of this compound.
Caption: Hypothetical apoptosis signaling pathway potentially activated by this compound in cancer cells.
Potential Mechanisms of Action
While the specific molecular targets of this compound in cancer cells are unknown, many anti-tumor antibiotics exert their effects through one or more of the following mechanisms:
-
DNA Intercalation: Some antibiotics can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[2]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA.[2] Inhibition of these enzymes leads to DNA strand breaks and cell death.[2]
-
Generation of Reactive Oxygen Species (ROS): Certain antibiotics can induce the production of ROS, which causes oxidative damage to cellular components, including DNA, proteins, and lipids, triggering apoptosis.
-
Inhibition of Signaling Pathways: Anti-tumor antibiotics can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Further research is required to elucidate which, if any, of these mechanisms are employed by this compound.
Conclusion and Future Directions
This compound has demonstrated in vitro activity against a range of microorganisms. While its potential as an anti-cancer agent remains to be systematically explored, this guide provides a foundational framework for such an investigation. Future research should focus on executing the proposed experimental protocols to determine its cytotoxicity against a broad panel of cancer cell lines, elucidating its mechanism of action, and identifying its molecular targets. These studies will be critical in determining the therapeutic potential of this compound in the field of oncology.
References
Unraveling the Enigma: A Technical Guide to the Molecular Target Identification of Kanchanamycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin C is a polyol macrolide antibiotic produced by Streptomyces olivaceus.[1][2] Like other members of the kanchanamycin family, it exhibits antibacterial and antifungal properties.[1][2] Despite its promising biological activity, the precise molecular target and mechanism of action of this compound remain to be elucidated. This technical guide provides a comprehensive overview of the current knowledge on this compound and presents a detailed roadmap for its molecular target identification, offering valuable insights for researchers and professionals engaged in antibiotic drug discovery and development. While the specific intracellular signaling pathways affected by this compound have not yet been elucidated, many polyol macrolide antibiotics are known to exert their effects by disrupting the cell membrane of susceptible organisms.[3]
Current Knowledge
This compound is structurally related to other polyol macrolides, characterized by a large lactone ring with multiple hydroxyl groups.[4] Its biological activity has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various microorganisms.[2]
Quantitative Biological Activity Data
The following table summarizes the available MIC data for this compound and related compounds, providing a comparative view of their antimicrobial potency.
| Test Organism | Kanchanamycin A (μg/mL) | This compound (μg/mL) | Kanchanamycin D (μg/mL) | Azalomycin F (μg/mL) |
| Bacillus subtilis | >100 | 25 | >100 | 0.78 |
| Staphylococcus aureus | >100 | 50 | >100 | 0.78 |
| Escherichia coli | >100 | >100 | >100 | 12.5 |
| Pseudomonas fluorescens | 50 | 12.5 | 100 | 6.25 |
| Candida albicans | >100 | 50 | >100 | 3.12 |
| Aspergillus niger | >100 | >100 | >100 | 12.5 |
| Penicillium notatum | 50 | 25 | >100 | 3.12 |
Data sourced from Fiedler et al., 1996.[2]
Proposed Strategy for Molecular Target Identification
The definitive identification of this compound's molecular target(s) is crucial for understanding its mechanism of action and for guiding future drug development efforts. A multi-pronged approach, combining affinity-based methods with genetic and proteomic techniques, is proposed.
Caption: High-level workflow for molecular target identification of this compound.
Hypothesized Signaling Pathway
Based on the general mechanism of action for polyol macrolides, a hypothesized signaling pathway for this compound is presented below. This model posits that this compound interacts with a component of the cell membrane, leading to disruption of membrane integrity and subsequent downstream effects.
Caption: Hypothesized signaling pathway for this compound.
Detailed Experimental Protocols
Affinity Chromatography-Mass Spectrometry
This method aims to isolate and identify proteins that physically interact with this compound.
a. Synthesis of an Affinity Probe:
-
Chemically modify this compound with a linker arm and an affinity tag (e.g., biotin). The modification site should be chosen carefully to minimize disruption of its biological activity. A control molecule, where the tag is attached at a position known to abolish activity, should also be synthesized.
b. Preparation of Cell Lysate:
-
Culture a susceptible microbial strain (e.g., Pseudomonas fluorescens) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using mechanical (e.g., sonication, bead beating) or enzymatic methods in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
c. Affinity Pull-down Assay:
-
Incubate the cell lysate with the biotinylated this compound probe for a predetermined time at 4°C to allow for binding.
-
As a negative control, incubate a separate aliquot of the lysate with an excess of unmodified this compound before adding the probe (competitive binding). Another control should use the inactive tagged molecule.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
d. Protein Identification by LC-MS/MS:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a relevant protein database.
Caption: Workflow for affinity chromatography-mass spectrometry.
Genetic Screening for Resistant Mutants
This approach identifies genes that, when mutated, confer resistance to this compound, suggesting they may be part of the target pathway.
a. Generation of a Mutant Library:
-
Create a high-density mutant library of a susceptible organism. This can be achieved through transposon mutagenesis or by using a CRISPR interference (CRISPRi) library to systematically knock down gene expression.
b. Selection of Resistant Mutants:
-
Plate the mutant library on a solid medium containing a lethal concentration of this compound.
-
Isolate colonies that exhibit growth in the presence of the compound.
c. Identification of Resistance-Conferring Genes:
-
For transposon mutants, extract genomic DNA from the resistant colonies and identify the transposon insertion sites by arbitrary-primed PCR or inverse PCR followed by sequencing.
-
For CRISPRi libraries, sequence the guide RNAs present in the resistant population to identify the genes whose knockdown confers resistance.
d. Target Validation:
-
Validate the identified genes by creating clean deletions or point mutations in the wild-type strain and confirming their resistance phenotype.
-
Overexpress the wild-type gene in the resistant mutant and demonstrate a return to sensitivity.
Conclusion
The identification of this compound's molecular target is a critical next step in its development as a potential therapeutic agent. The experimental strategies outlined in this guide, combining biochemical and genetic approaches, provide a robust framework for elucidating its mechanism of action. Successful target identification will not only advance our understanding of this promising antibiotic but also pave the way for rational drug design and the development of novel antimicrobial agents.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of Kanchanamycin C against Pseudomonas fluorescens
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Kanchanamycin C, a polyol macrolide antibiotic, specifically against the bacterium Pseudomonas fluorescens. This document outlines the quantitative antimicrobial efficacy, details the experimental protocols for its determination, and illustrates the likely mechanism of action.
Executive Summary
This compound, a novel 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus Tü 4018, demonstrates significant antibacterial activity.[1][2] Notably, it is particularly effective against Pseudomonas fluorescens, a ubiquitous Gram-negative bacterium.[1][2] This guide synthesizes the available data on its inhibitory concentrations, the methodologies used to ascertain these values, and the putative molecular pathways affected by this compound.
Quantitative Biological Activity
The antimicrobial potency of this compound against Pseudomonas fluorescens has been quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas fluorescens
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Pseudomonas fluorescens | 10 |
Data sourced from Fiedler et al., 1996.
Experimental Protocols
The following sections detail the standard methodologies for determining the antibacterial activity of a compound like this compound.
Broth Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in test tubes or microtiter plates to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of Pseudomonas fluorescens is prepared from a fresh culture (18-24 hours old). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each tube or well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The inoculated tubes or plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity or growth of Pseudomonas fluorescens.
Agar (B569324) Plate Diffusion Assay
This assay is used to qualitatively assess the antimicrobial activity of a substance.
Protocol:
-
Plate Preparation: A standardized inoculum of Pseudomonas fluorescens is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) using a sterile swab.
-
Application of Antimicrobial Agent: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
Visualizations: Workflows and Pathways
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination by broth microdilution.
Proposed Signaling Pathway: Mechanism of Action
This compound is a polyol macrolide antibiotic. Macrolides are known to inhibit bacterial growth by targeting protein synthesis. The diagram below illustrates this general mechanism.
Caption: General mechanism of macrolide antibiotic action.
References
The Pivotal Role of the Guanidino Group in the Antimicrobial Activity of Kanchanamycin C
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Kanchanamycin C, a 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus Tü 4018, exhibits significant antibacterial and antifungal properties.[1][2] A comprehensive analysis of its structure-activity relationships reveals that the terminal guanidino group is a critical determinant of its broad-spectrum antimicrobial activity. This technical guide synthesizes the available data on the function of this key functional group, providing insights into its mechanism of action, quantitative comparisons of its efficacy relative to analogues, and a methodological overview of the techniques used to elucidate its importance. The information presented is intended to inform further research and guide the development of novel antimicrobial agents based on the Kanchanamycin scaffold.
Introduction
Guanidine-containing polyhydroxyl macrolides are a class of natural products known for their diverse biological activities, particularly their potent antimicrobial effects.[3] this compound is a prominent member of this family, demonstrating notable efficacy against a range of pathogens, including Pseudomonas fluorescens.[1][2] The unique structural feature of this compound, and a key focus of this guide, is its terminal guanidino moiety. Understanding the precise function of this group is paramount for the rational design of more effective and selective antibiotic derivatives. This document provides an in-depth examination of the guanidino group's role, supported by comparative bioactivity data and a description of the experimental approaches used to establish its significance.
The Guanidino Group: A Linchpin for Antimicrobial Efficacy
Structure-activity relationship studies have unequivocally identified the terminal guanidine (B92328) group as essential for the robust antibacterial and antifungal activities of this compound.[1][3] Its replacement with a urea (B33335) group, as seen in the analogue Kanchanamycin A, results in a dramatic reduction in antibacterial action and a significantly constrained antifungal spectrum.[1][3][4] This highlights the guanidino group as a primary pharmacophore.
The proposed mechanism of action for guanidine-containing macrolides involves interaction with the cell membrane of target organisms.[3] The positively charged guanidinium (B1211019) ion is thought to facilitate binding to negatively charged components of the bacterial or fungal cell envelope, leading to membrane disruption and subsequent cell death.
Structural Comparison: this compound vs. Kanchanamycin A
The critical role of the guanidino group is best illustrated by comparing the structures of this compound and Kanchanamycin A. The sole difference between these two molecules at their terminus is the presence of a guanidino group in this compound versus a urea group in Kanchanamycin A.[5][6] This seemingly minor chemical modification has profound consequences for their biological activity.
Quantitative Analysis of Antimicrobial Activity
The impact of the guanidino group on antimicrobial potency is quantitatively demonstrated by comparing the Minimal Inhibitory Concentrations (MICs) of this compound and its analogue, Kanchanamycin A, against a panel of microorganisms. The data clearly indicates the superior activity of the guanidino-containing compound.
| Test Organism | This compound | Kanchanamycin A |
| Bacillus subtilis | >100 | >100 |
| Staphylococcus aureus | 100 | >100 |
| Escherichia coli | >100 | >100 |
| Pseudomonas fluorescens | 10 | 100 |
| Candida albicans | 10 | 100 |
| Mucor miehei | 1 | 100 |
| Penicillium notatum | 10 | 100 |
| Paecilomyces variotii | 10 | 100 |
| Saccharomyces cerevisiae | 100 | >100 |
| Data sourced from Fiedler et al., 1996.[1] MIC values are in µg/mL. |
Experimental Methodologies
The determination of the guanidino group's function relies on a combination of chemical and microbiological techniques. The following outlines the key experimental protocols.
Fermentation and Isolation of Kanchanamycins
-
Producing Organism: Streptomyces olivaceus Tü 4018.
-
Fermentation: The strain is cultivated in a suitable nutrient medium to encourage the production of secondary metabolites, including the Kanchanamycins.
-
Isolation and Purification: The culture filtrate and mycelium are extracted, followed by a series of chromatographic steps, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify Kanchanamycin A and C.[2]
Structural Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the confirmation of the terminal guanidino or urea moiety.[5][6][7] The characteristic chemical shift of the guanidino carbon (C-46) in this compound is observed around 158.6 ppm in methanol-d4.[7]
Antimicrobial Susceptibility Testing
-
Broth Dilution Method: This is a standard method for determining the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.
-
A serial dilution of each Kanchanamycin analogue is prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the test microorganism.
-
The cultures are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
-
Visualizing the Structure-Activity Relationship and Experimental Workflow
The following diagrams illustrate the key concepts and processes discussed in this guide.
Figure 1. Structure-Activity Relationship of the Terminal Group.
Figure 2. Experimental Workflow for Functional Analysis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Intricate Relationship of Kanchanamycin C and Other Macrolides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Kanchanamycin C, a polyol macrolide antibiotic, and its relationship with other notable macrolides. By presenting a comparative analysis of its structural characteristics, biological activity, and putative mechanism of action alongside the well-established antibacterial macrolide, Erythromycin, and the antifungal polyene macrolide, Amphotericin B, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of this compound's unique position within this critical class of natural products.
Structural and Physicochemical Comparison
This compound belongs to the family of 36-membered polyol macrolides.[1][2] Its complex structure features a bicyclic carbon skeleton, which is formed by a large lactone ring and a six-membered hemiacetal ring.[3][4] A distinguishing feature of this compound is the presence of a terminal guanidino group, which takes the place of the urea (B33335) moiety found in its structural analog, Kanchanamycin A.[3]
In contrast, Erythromycin, a 14-membered macrolide, possesses a smaller lactone ring and is characterized by the presence of two deoxy sugars, L-cladinose and D-desosamine. Polyene macrolides, such as Amphotericin B, are distinguished by a large macrolide ring containing a series of conjugated double bonds, which is a structural feature absent in this compound and Erythromycin.[5]
The following table summarizes the key structural and physicochemical properties of this compound, Erythromycin, and Amphotericin B.
| Property | This compound | Erythromycin | Amphotericin B |
| Macrolide Ring Size | 36-membered | 14-membered | 38-membered |
| Molecular Formula | C₅₄H₉₁N₃O₁₇ | C₃₇H₆₇NO₁₃ | C₄₇H₇₃NO₁₇ |
| Molecular Weight | 1054.3 g/mol | 733.9 g/mol | 924.1 g/mol |
| Key Structural Features | Polyol, bicyclic (lactone and hemiacetal rings), terminal guanidino group | Two deoxy sugars (L-cladinose and D-desosamine) | Polyene (conjugated double bond system), mycosamine (B1206536) sugar |
| Class | Polyol Macrolide | Macrolide (general) | Polyene Macrolide |
Comparative Biological Activity
This compound demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi.[1][2][6] It is reported to be particularly effective against Pseudomonas fluorescens.[1][2] Erythromycin's activity is primarily directed against Gram-positive bacteria, with a more limited spectrum against Gram-negative organisms.[7] Amphotericin B is a potent antifungal agent with negligible antibacterial activity.[5]
The minimal inhibitory concentrations (MICs) for these compounds against a selection of microorganisms are presented below.
| Organism | This compound (μg/mL) | Erythromycin (μg/mL) | Amphotericin B (μg/mL) |
| Staphylococcus aureus | 12.5 | 0.12 - >128 | Not Applicable |
| Bacillus subtilis | 3.1 | 0.25 - 4 | Not Applicable |
| Escherichia coli | 25 | 2 - 16 | Not Applicable |
| Pseudomonas fluorescens | 3.1 | >128 | Not Applicable |
| Candida albicans | 6.25 | Not Applicable | 0.03 - 10 |
| Mucor miehei | 12.5 | Not Applicable | 0.12 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action: A Comparative Overview
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its broad spectrum of activity against both bacteria and fungi, it is hypothesized to target a fundamental cellular process common to these organisms.
Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[7][8] This binding event interferes with protein synthesis by blocking the exit tunnel for the nascent polypeptide chain, thereby inhibiting the elongation of proteins.[7]
Amphotericin B , on the other hand, functions by interacting with ergosterol, a key sterol component of fungal cell membranes.[3] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular components, which ultimately results in fungal cell death.[3]
The distinct mechanisms of Erythromycin and Amphotericin B highlight the diverse ways in which macrolides can exert their antimicrobial effects. The elucidation of this compound's mechanism of action remains a key area for future research.
Caption: Comparative Mechanisms of Action.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, as detailed in the pioneering work on this molecule.
Fermentation and Isolation
-
Fermentation: The organism is cultivated in a suitable fermentation medium. The production of Kanchanamycins can be influenced by the composition of the medium and the addition of adsorbent resins like Amberlite XAD-16.
-
Extraction: The Kanchanamycins are extracted from both the culture filtrate and the mycelium.
-
Purification: The crude extract is subjected to chromatographic techniques to separate the different Kanchanamycin congeners.
Structure Elucidation
-
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is employed for the initial analysis and separation of the Kanchanamycins.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weights of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of modern 2D NMR techniques, including HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and 2D-HSQC-TOCSY (Total Correlation Spectroscopy), are utilized for the complete structural elucidation of the complex macrolide backbone and the assignment of all proton and carbon signals.[3][4]
Caption: Experimental Workflow for this compound.
Biosynthesis
While the biosynthetic pathway of this compound has not been fully elucidated, it is presumed to be synthesized by a Type I polyketide synthase (PKS) machinery, which is common for the biosynthesis of large macrolides in Streptomyces. This would involve the sequential condensation of small carboxylic acid-derived units to build the polyketide chain, followed by tailoring enzymes that introduce hydroxyl groups and other modifications. The guanidino group is likely installed by a specific tailoring enzyme in the later stages of biosynthesis.
The elucidation of the this compound biosynthetic gene cluster would provide valuable insights into the enzymatic machinery responsible for its formation and could open avenues for biosynthetic engineering to generate novel analogs with improved therapeutic properties.
Conclusion
This compound represents an intriguing member of the macrolide family, distinguished by its large, complex structure and its broad spectrum of antimicrobial activity. While sharing the macrolide scaffold with well-known drugs like Erythromycin and Amphotericin B, its unique structural features, particularly the 36-membered polyol ring and the terminal guanidino group, likely contribute to a distinct biological profile. Further research into its mechanism of action and biosynthetic pathway is warranted to fully understand its therapeutic potential and to leverage its unique molecular architecture for the development of new anti-infective agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Kanchanamycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Kanchanamycin C, a polyol macrolide antibiotic, from the culture broth of Streptomyces olivaceus.
Introduction
This compound is a 36-membered polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tü 4018.[1][2][3] This compound, along with other members of the kanchanamycin complex, exhibits antibacterial and antifungal activities.[1][2] Found in both the culture filtrate and the mycelium, this compound can be selectively enhanced in its production, making its isolation and purification a key process for further research and development.[1] This document outlines the fermentation conditions for optimal production and a detailed methodology for its subsequent isolation and purification.
Data Summary
The production of this compound can be significantly influenced by the fermentation conditions. The addition of a polystyrene resin, Amberlite XAD-16, has been shown to selectively increase the yield of this compound.[1]
| Condition | This compound Production (mg/liter) | Kanchanamycin A Production (mg/liter) |
| Without Amberlite XAD-16 | 130 | 385 |
| With Amberlite XAD-16 | 240 | 200 |
Experimental Workflow
The overall process for isolating and purifying this compound involves several key stages, from fermentation to final purification by preparative HPLC.
Caption: Workflow for this compound Isolation and Purification.
Experimental Protocols
The following are detailed protocols for the key experiments in the isolation and purification of this compound.
Fermentation of Streptomyces olivaceus Tü 4018
This protocol describes the batch fermentation process for the production of Kanchanamycins.
-
1.1. Media Preparation: Prepare the appropriate fermentation medium for Streptomyces olivaceus. The composition of the medium can be optimized for secondary metabolite production.
-
1.2. Inoculation: Inoculate the sterile fermentation medium with a seed culture of Streptomyces olivaceus Tü 4018.
-
1.3. Incubation: Incubate the culture in a fermenter under controlled conditions of temperature, pH, and agitation. A typical agitation rate is 500 rpm.[1]
-
1.4. Resin Addition for Selective Production: For selectively increasing the production of this compound, add polystyrene resin Amberlite XAD-16 to the fermenter 36 hours after inoculation.[1]
-
1.5. Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell growth, and production of Kanchanamycins using techniques like HPLC.
Extraction of Kanchanamycins from Biomass
This protocol details the extraction of the antibiotic complex from the harvested biomass.
-
2.1. Biomass Harvesting: At the end of the fermentation, separate the biomass from the culture broth by filtration.
-
2.2. Ethanol Extraction: Extract the harvested biomass with ethanol to solubilize the Kanchanamycins.[1]
-
2.3. Concentration: Concentrate the resulting ethanol layer under reduced pressure to remove the ethanol.
-
2.4. Butanol Extraction: Perform a liquid-liquid extraction of the concentrated aqueous residue with 1-butanol to transfer the Kanchanamycins into the organic phase.[1]
-
2.5. Final Concentration: Concentrate the 1-butanol extract to dryness to obtain the crude extract containing the Kanchanamycin complex.
Purification of this compound
This protocol outlines the chromatographic steps to purify this compound from the crude extract.
-
3.1. Exclusion Chromatography:
-
3.1.1. Column Preparation: Prepare a column with Sephadex LH-20 resin, equilibrated with a suitable solvent (e.g., methanol).
-
3.1.2. Sample Loading: Dissolve the crude extract in a minimal volume of the equilibration solvent and load it onto the column.
-
3.1.3. Elution: Elute the column with the same solvent, collecting fractions.
-
3.1.4. Fraction Analysis: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify those containing Kanchanamycins. Pool the relevant fractions.
-
-
3.2. Preparative Reversed-Phase HPLC:
-
3.2.1. Column: Use a preparative reversed-phase column, such as Nucleosil-100 C-18.[1]
-
3.2.2. Mobile Phase: Employ a suitable mobile phase gradient (e.g., a water/acetonitrile or water/methanol gradient) for optimal separation of the Kanchanamycin analogues.
-
3.2.3. Injection and Fraction Collection: Inject the enriched Kanchanamycin fraction from the exclusion chromatography step. Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
3.2.4. Purity Analysis and Final Product: Analyze the purity of the collected this compound fractions. Pool the pure fractions and remove the solvent to obtain the purified this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Kanchanamycin C
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kanchanamycin C, a polyol macrolide antibiotic. The described protocol is applicable for the analysis of this compound in fermentation broths and purified samples. This method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible technique for researchers, scientists, and drug development professionals.
Introduction
Kanchanamycins are a group of 36-membered polyol macrolide antibiotics produced by Streptomyces olivaceus.[1][2] this compound, a member of this complex, has demonstrated antibacterial and antifungal activities.[1][2] Accurate and precise analytical methods are crucial for the discovery, development, and quality control of such natural products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures, making it an ideal choice for the analysis of this compound. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Syringe filters (0.22 µm)
-
HPLC vials
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (or other suitable buffer components)
-
This compound reference standard
Protocols
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a minimal amount of methanol or acetonitrile.
-
Dilute with the mobile phase to the desired concentration to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Filter all standard solutions through a 0.22 µm syringe filter into HPLC vials.
Sample Preparation (from Fermentation Broth)
-
Collect a representative sample from the fermentation broth.
-
Centrifuge the sample to pellet the biomass.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes. For SPE, a C18 cartridge is recommended.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method Parameters
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Value |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Note: The gradient can be optimized to achieve the best separation of this compound from other components in the sample matrix.
Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Results and Discussion
The described HPLC method provides a good separation of this compound from other related compounds in the Kanchanamycin complex. Based on initial discovery reports, the expected retention time for this compound is around 8.3 minutes under similar conditions.[2] The use of a C18 column is standard for the separation of moderately polar to non-polar compounds like macrolides. A gradient elution is employed to ensure the efficient elution of all compounds of interest and to clean the column after each injection. The detection wavelength of 230 nm is based on the UV-visible spectra of Kanchanamycins.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. This method is suitable for use in research and development settings for the analysis of fermentation products and purified active pharmaceutical ingredients. The provided protocol can be adapted and optimized to suit specific laboratory instrumentation and sample matrices.
References
Application Note: Mass Spectrometry of Kanchanamycin C
An in-depth analysis of Kanchanamycin C, a polyol macrolide antibiotic, is crucial for its potential therapeutic applications. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, aimed at researchers, scientists, and drug development professionals.
Introduction
This compound is a complex polyketide natural product isolated from Streptomyces olivaceus.[1][2] Its structural elucidation and quantification are essential for pharmacological studies and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a sensitive and specific method for the analysis of this compound. This note outlines the key principles and methodologies for its characterization.
Instrumentation and Ionization
Electrospray ionization (ESI) is a well-suited technique for analyzing polar, high molecular weight compounds like this compound.[1][3][4] ESI allows for the gentle ionization of the molecule, minimizing in-source fragmentation and preserving the molecular ion for accurate mass determination. Both positive and negative ion modes can be employed, with the positive ion mode typically yielding the protonated molecule [M+H]⁺.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation and elucidation. By isolating the precursor ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides insights into the molecule's structure, including its macrocyclic core and substituent groups.[5][6]
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) for this compound.
| Ion Type | m/z (Da) | Notes |
| [M+H]⁺ | 1055 | Protonated molecular ion, commonly observed in positive mode ESI.[4][7] |
| [M+Na]⁺ | 1077 | Sodiated adduct, may also be observed depending on sample purity and solvent system. |
| [M-H]⁻ | 1053 | Deprotonated molecular ion, potentially observable in negative mode ESI. |
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical to avoid ion suppression and achieve reproducible results. The choice of method depends on the sample matrix.
-
For Pure Compounds:
-
Dissolve this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Fermentation Broth, Plasma):
-
Protein Precipitation: Add three volumes of cold acetonitrile or methanol containing an internal standard to one volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with an immiscible organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[8]
-
Solid-Phase Extraction (SPE): Use a C18 or similar reversed-phase SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low percentage of organic solvent to remove salts and polar impurities, and then elute this compound with a high percentage of organic solvent.[8]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this compound from other components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates:
-
Cone Gas: 50 L/hr.
-
Desolvation Gas: 600 L/hr.
-
-
Acquisition Mode: Full scan MS from m/z 200-1200 and targeted MS/MS of the precursor ion at m/z 1055.
-
Collision Energy (for MS/MS): Ramped from 20-40 eV to generate a rich fragmentation spectrum.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of mass spectrometric analysis for structural elucidation.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Mass Spectrometry for Biochemical Studies on Enzymatic Domains from Polyketide Synthases by Matthew Jenner | 9783319813554 | Booktopia [booktopia.com.au]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
2D NMR Spectroscopy in the Structural Elucidation of Kanchanamycin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin C is a complex polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. Like other members of the kanchanamycin family, it possesses a large 36-membered lactone ring and a 6-membered hemiacetal ring. The structural elucidation of such a large and complex molecule presents a significant challenge, primarily due to extensive signal overlap in one-dimensional Nuclear Magnetic Resonance (NMR) spectra. Two-dimensional (2D) NMR spectroscopy is an indispensable tool for overcoming these challenges and unambiguously determining the constitution and relative stereochemistry of complex natural products like this compound.
This document provides detailed application notes and experimental protocols for the use of 2D NMR in the structure elucidation of this compound, targeted at researchers, scientists, and professionals in the field of drug development.
Structural Elucidation Strategy
The structural determination of this compound heavily relies on a suite of 2D NMR experiments.[1] Due to substantial signal overlap in the ¹H NMR spectrum, a combination of homonuclear and heteronuclear correlation experiments is essential to piece together the intricate carbon skeleton and assign all proton and carbon resonances. The key experiments employed are:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, establishing connectivity between adjacent protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to their respective carbon atoms.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
-
2D-HSQC-TOCSY (Total Correlation Spectroscopy): This hybrid experiment helps in resolving overlapping proton systems by spreading them out in the carbon dimension.[1]
The overall workflow for the structure elucidation of this compound using 2D NMR is depicted in the following diagram:
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of this compound
The complete assignment of the ¹H and ¹³C NMR spectra is the foundation for structure elucidation. The chemical shifts for this compound were determined in methanol-d₄. A key finding in the structure elucidation of this compound is the substitution of the urea (B33335) moiety found in Kanchanamycin A with a guanidino group. This is definitively confirmed by the downfield chemical shift of carbon C-46 to 158.6 ppm, a characteristic value for a guanidino carbon.[1][2] The chemical shifts for the rest of the molecule (HC-1 to HC-39) are nearly identical to those of Kanchanamycin A.[1][2]
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the key structural feature differentiating this compound from Kanchanamycin A, as well as a selection of other assigned resonances. The full table of chemical shifts can be found in the primary literature by Stephan et al. (1996).
| Atom No. | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) |
| 1 | 175.2 | - |
| 2 | 35.1 | 2.45 (m) |
| 3 | 72.9 | 3.85 (m) |
| ... | ... | ... |
| 45 | 62.1 | 3.40 (m) |
| 46 | 158.6 | - |
Note: The complete and detailed ¹H and ¹³C NMR data for all positions of this compound are provided in Table 1 of the publication: Stephan, H., Kempter, C., Metzger, J. W., Jung, G., Potterat, O., Pfefferle, C., & Fiedler, H. P. (1996). Kanchanamycins, New Polyol Macrolide Antibiotics Produced by Streptomyces olivaceus Tue 4018. II. Structure Elucidation. The Journal of antibiotics, 49(8), 765–769.
Experimental Protocols
The following are detailed protocols for the key 2D NMR experiments used in the structure elucidation of this compound. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.
¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify scalar-coupled protons, typically those separated by two or three bonds.
Methodology:
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Solvent: Methanol-d₄.
-
Temperature: 298 K.
-
¹H Spectral Width (SW): 10-12 ppm.
-
Number of Data Points (TD) in F2: 2048 (2K).
-
Number of Increments (TD) in F1: 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To correlate each proton with the carbon atom to which it is directly attached.
Methodology:
-
Pulse Program: Standard HSQC with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp on Bruker instruments).
-
Solvent: Methanol-d₄.
-
Temperature: 298 K.
-
¹H Spectral Width (SW) in F2: 10-12 ppm.
-
¹³C Spectral Width (SW) in F1: 180-200 ppm.
-
Number of Data Points (TD) in F2: 1024 (1K).
-
Number of Increments (TD) in F1: 256.
-
Number of Scans (NS): 16-32 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To observe correlations between protons and carbons that are separated by two or three bonds (and sometimes four).
Methodology:
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Solvent: Methanol-d₄.
-
Temperature: 298 K.
-
¹H Spectral Width (SW) in F2: 10-12 ppm.
-
¹³C Spectral Width (SW) in F1: 180-200 ppm.
-
Number of Data Points (TD) in F2: 2048 (2K).
-
Number of Increments (TD) in F1: 512.
-
Number of Scans (NS): 32-64 per increment.
-
Relaxation Delay (D1): 2.0 seconds.
-
Long-range J-coupling Delay: Optimized for a long-range coupling of 8 Hz.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close to each other in space (typically within 5 Å), which helps in determining the relative stereochemistry.
Methodology:
-
Pulse Program: Standard NOESY with gradient selection and water suppression if necessary (e.g., noesygpph on Bruker instruments).
-
Solvent: Methanol-d₄.
-
Temperature: 298 K.
-
¹H Spectral Width (SW) in F2 and F1: 10-12 ppm.
-
Number of Data Points (TD) in F2: 2048 (2K).
-
Number of Increments (TD) in F1: 512.
-
Number of Scans (NS): 16-32 per increment.
-
Relaxation Delay (D1): 2.0-3.0 seconds.
-
Mixing Time (d8): For a molecule of the size of this compound (~1 kDa), a range of mixing times (e.g., 150 ms (B15284909), 300 ms, 500 ms) should be tested to observe a good buildup of NOE cross-peaks and avoid spin diffusion. A mixing time of around 300-500 ms is often a good starting point for small to medium-sized molecules.
Conclusion
The structural elucidation of complex natural products like this compound is a testament to the power of modern 2D NMR spectroscopy. Through a systematic application of COSY, HSQC, HMBC, and NOESY experiments, it is possible to unravel the complete chemical structure and relative stereochemistry of such intricate molecules. The key to success lies in the careful acquisition and interpretation of high-quality 2D NMR data, allowing for the unambiguous assignment of all proton and carbon signals and the establishment of through-bond and through-space connectivities. The protocols and notes provided herein serve as a comprehensive guide for researchers embarking on the structural characterization of novel, complex natural products.
References
Kanchanamycin C: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin C is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. As a member of the kanchanamycin complex, it has demonstrated notable biological activity. While research into its full potential is ongoing, its structural characteristics and antimicrobial properties make it a compound of interest for further investigation in drug discovery. These application notes provide an overview of the known biological activities of this compound and offer protocols to explore its potential as a lead compound.
Biological Activity of this compound
This compound has been identified as the most biologically active compound within the kanchanamycin complex, exhibiting both antibacterial and antifungal properties. Quantitative data on its minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Test Organism | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Bacillus brevis | ATCC 9999 | 3.12 |
| Bacillus subtilis | ATCC 6051 | 6.25 |
| Staphylococcus aureus | ATCC 11632 | 12.5 |
| Streptomyces viridochromogenes | Tü 57 | 6.25 |
| Gram-Negative Bacteria | ||
| Escherichia coli | K12 | >100 |
| Proteus mirabilis | ATCC 29906 | >100 |
| Pseudomonas fluorescens | ATCC 13525 | 25 |
| Fungi | ||
| Candida albicans | ATCC 10231 | 12.5 |
| Mucor miehei | Tü 284 | 3.12 |
| Penicillium notatum | Tü 136 | 12.5 |
| Saccharomyces cerevisiae | Tü 125 | 6.25 |
Protocols for Investigating Therapeutic Potential
While the primary documented activity of this compound is antimicrobial, its structural class, polyol macrolides, has been explored for other therapeutic applications, including anticancer effects. The following protocols, adapted from methodologies used for the related compound Kanchanamycin A, are provided as a framework for investigating the potential of this compound as an anticancer lead compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Formazan (B1609692) solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium (B1200493) Iodide (PI) staining to differentiate between apoptotic, necrotic, and live cells by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Proposed Investigational Workflow and Signaling Pathway Analysis
As the specific molecular targets and signaling pathways affected by this compound are currently unknown, a systematic approach is required for their elucidation. The following diagrams illustrate a proposed experimental workflow and a hypothetical signaling pathway that could be investigated based on the common mechanisms of action for cytotoxic compounds.
Conclusion
This compound presents as a promising antimicrobial agent with a defined spectrum of activity. While its potential as an anticancer lead is yet to be established, the provided protocols offer a foundational approach for its evaluation. Further research is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential in various disease models.
Application Notes and Protocols for Kanchanamycin C in Microbial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanchanamycin C is a polyol macrolide antibiotic produced by Streptomyces olivaceus. As a member of the macrolide family, it possesses a large lactone ring structure and exhibits antimicrobial properties. These application notes provide a comprehensive overview of the use of this compound in microbial growth inhibition assays, including its mechanism of action, quantitative efficacy data, and a detailed protocol for determining its minimum inhibitory concentration (MIC).
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, based on its structural classification as a macrolide antibiotic, a hypothesized mechanism involves the inhibition of bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain. This disruption of protein synthesis ultimately leads to the inhibition of bacterial growth. It is also plausible that, like other large polyol macrolides, this compound may exert its antimicrobial effects through the disruption of the cell membrane integrity. Further research is required to fully characterize its specific molecular targets and downstream effects.
Applications
This compound has demonstrated inhibitory activity against a range of microorganisms. Its primary application in a research and drug development setting is in antimicrobial susceptibility testing to:
-
Determine its spectrum of activity against various bacterial and fungal strains.
-
Evaluate its potency in comparison to other antimicrobial agents.
-
Provide foundational data for preclinical studies in the development of new anti-infective therapies.
Data Presentation: Quantitative Efficacy of this compound
The antimicrobial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound against a selection of test organisms, as determined by the broth dilution method.
| Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Bacillus subtilis ATCC 6633 | 12.5 |
| Staphylococcus aureus SG 511 | 25 |
| Escherichia coli K12 | >100 |
| Pseudomonas fluorescens | 6.25 |
| Candida albicans | 50 |
| Mucor miehei | 25 |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method
This protocol outlines the steps for determining the MIC of this compound against a target microorganism using the broth microdilution method, following general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested. Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
-
Controls:
-
Growth Control (Column 11): Add 100 µL of sterile broth. This well will receive the microbial inoculum but no this compound.
-
Sterility Control (Column 12): Add 200 µL of sterile broth only. This well will not be inoculated.
-
-
Inoculation:
-
Inoculate each well (columns 1-11) with 100 µL of the prepared microbial inoculum. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
4. Interpretation of Results
-
Visually inspect the microtiter plate for microbial growth (turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The sterility control well (column 12) should remain clear, and the growth control well (column 11) should show distinct turbidity.
Visualizations
Caption: Experimental workflow for the broth microdilution assay.
Caption: Hypothesized mechanism of action for this compound.
Application Notes and Protocols for the Study of Kanchanamycin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kanchanamycin C is a member of the kanchanamycins, a group of novel 36-membered polyol macrolide antibiotics isolated from the bacterium Streptomyces olivaceus.[1][2] Structurally, it shares a bicyclic carbon skeleton with other kanchanamycins, formed by a large lactone ring and a hemiacetal ring.[2] A distinguishing feature of the kanchanamycin family is the presence of a terminal urea (B33335) or guanidino group; in this compound, the urea moiety of Kanchanamycin A is replaced by a guanidino group.[3] Initial studies have demonstrated that this compound possesses both antibacterial and antifungal properties.[1][4]
These application notes provide a summary of the known biological activities of this compound and present detailed experimental protocols adapted from methodologies used for similar natural products to facilitate further investigation into its potential therapeutic applications, particularly its anticancer properties.
Antimicrobial Activity of this compound
This compound has demonstrated inhibitory activity against a variety of microorganisms. The primary method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Spectrum
The following table summarizes the known MIC values for this compound against various bacteria and fungi.
| Test Organism | MIC (µg/mL) |
| Bacillus subtilis | >100 |
| Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
| Pseudomonas fluorescens | 12.5 |
| Mucor miehei | 50 |
| Penicillium notatum | 50 |
| Saccharomyces cerevisiae | >100 |
| Data sourced from Fiedler et al., 1996.[4] |
Protocols for Evaluating Anticancer Potential
While specific in vivo efficacy data for this compound is not widely available, its structural class suggests potential anticancer activity. The following protocols are standard methodologies for the initial assessment of a novel compound's anticancer effects.
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50). The MTT assay is a common colorimetric method for this purpose.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound.[5]
-
Controls: Include a vehicle control (e.g., DMSO, the solvent for this compound) and a positive control (e.g., a known anticancer drug like doxorubicin).[5]
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.[5]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis software.[5]
Workflow Visualization
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Kanchanamycin C solubility and stability in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility of Kanchanamycin C
There is a lack of specific quantitative solubility data for this compound in the literature. However, its structural analog, Kanchanamycin A, is reported to be soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO), with poor water solubility.[3] It is plausible that this compound shares similar solubility characteristics. Researchers should experimentally determine the solubility of this compound in solvents relevant to their intended applications.
Table 1: Solubility Data Template for this compound
Researchers can use the following table to record experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Method of Determination | Notes |
| Water | 25 | Shake-Flask | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| Ethyl Acetate | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask |
Stability of this compound
The stability of this compound in different solvents and under various storage conditions is a critical factor for ensuring the integrity and reproducibility of experimental results. Stability studies are essential for defining appropriate storage and handling procedures.
Table 2: Stability Data Template for this compound
This table provides a template for documenting the stability of this compound under different experimental conditions.
| Solvent/Buffer | pH | Temperature (°C) | Light Exposure | Time Points (hours/days) | Percent Remaining (%) | Degradation Products Identified | Analytical Method |
| PBS pH 7.4 | 7.4 | 4 | Dark | 0, 24, 48, 72 h | HPLC-UV/MS | ||
| PBS pH 7.4 | 7.4 | 25 | Dark | 0, 24, 48, 72 h | HPLC-UV/MS | ||
| PBS pH 7.4 | 7.4 | 37 | Dark | 0, 8, 24, 48 h | HPLC-UV/MS | ||
| 0.1 N HCl | 1.0 | 37 | Dark | 0, 2, 4, 8 h | HPLC-UV/MS | ||
| 0.1 N NaOH | 13.0 | 37 | Dark | 0, 2, 4, 8 h | HPLC-UV/MS | ||
| Methanol | N/A | 4 | Dark | 0, 7, 14, 30 d | HPLC-UV/MS | ||
| DMSO | N/A | -20 | Dark | 0, 30, 60, 90 d | HPLC-UV/MS |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand to permit the undissolved solid to sediment.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol for Assessing Chemical Stability
This protocol outlines a general procedure for evaluating the stability of this compound in solution under various conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Selected organic solvents
-
Incubators or water baths set to desired temperatures
-
HPLC system with UV or MS detector
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the selected solvents and buffers.
-
Aliquot the solutions into separate vials for each time point and storage condition to be tested.
-
For photostability testing, expose a set of samples to a controlled light source, while keeping a parallel set in the dark as a control.
-
Store the vials at the specified temperatures (e.g., 4°C, 25°C, 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve the respective vials.
-
Quench any ongoing degradation by freezing the sample or mixing with a stabilizing solution if necessary.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
If significant degradation is observed, the formation of degradation products can be monitored and characterized, often by LC-MS.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility and stability of a compound like this compound.
Putative Signaling Pathway
This compound belongs to the macrolide class of antibiotics. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis.[6][7][8][9][10] They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain and inhibiting the elongation of proteins.[6][7][9]
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
- 7. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 8. Macrolide - Wikipedia [en.wikipedia.org]
- 9. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Kanchanamycin C Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low Kanchanamycin C yield during fermentation with Streptomyces olivaceus.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound, and what factors most commonly limit its production?
A1: The reported yield of this compound can vary. In a complex medium containing mannitol (B672) and soybean meal, yields can be around 130 mg/L. However, with the addition of an adsorbent resin like Amberlite XAD-16, the yield has been shown to increase to approximately 240 mg/L[1]. The most common factors limiting production are suboptimal medium composition, unfavorable fermentation conditions (pH, temperature, aeration), and potential product feedback inhibition.
Q2: My Streptomyces olivaceus culture shows good biomass growth but low this compound production. What is the likely cause?
A2: This scenario often points to a disconnect between primary and secondary metabolism. Secondary metabolite production, like that of this compound, is typically initiated during the late logarithmic or early stationary growth phase and can be triggered by the depletion of certain nutrients[2]. If the medium is too rich or not properly balanced, the organism may favor cell growth over antibiotic production. Also, ensure that the fermentation is allowed to proceed long enough, as Kanchanamycin production has been observed to start around 40 hours and peak at 90 hours[1].
Q3: Can subculturing my Streptomyces olivaceus strain lead to decreased this compound production?
A3: Yes, repeated subculturing of Streptomyces strains can lead to strain degradation and a reduced ability to produce secondary metabolites[2]. It is advisable to use fresh inoculums from a well-maintained cell bank (e.g., cryopreserved spore stocks) for consistent fermentation performance.
Q4: What is the role of Amberlite XAD-16 in increasing the yield of this compound?
A4: Amberlite XAD-16 is a nonionic, macroporous adsorbent resin[3][4]. In fermentation, it works by in-situ product removal[5]. By adsorbing this compound as it is produced, it can prevent potential feedback inhibition, where high concentrations of the antibiotic might suppress its own biosynthetic pathway. This removal from the immediate cellular environment can also protect the molecule from degradation[6].
Troubleshooting Guide
Issue 1: Consistently Low or No this compound Yield
Possible Cause 1: Suboptimal Medium Composition The composition of the fermentation medium is critical. The balance of carbon and nitrogen sources directly influences the switch from primary to secondary metabolism.
-
Troubleshooting Steps:
-
Evaluate Carbon and Nitrogen Sources: Streptomyces olivaceus has been successfully cultivated for Kanchanamycin production using a medium containing 2% mannitol as a carbon source and 2% soybean meal as a nitrogen source[1]. Replacing soybean meal with other nitrogen sources like corn steep powder or cottonseed has been shown to cause a significant decrease in production[1].
-
Optimize Nutrient Concentrations: Systematically vary the concentrations of your primary carbon and nitrogen sources. For many Streptomyces fermentations, a high carbon-to-nitrogen ratio can be beneficial for polyketide production.
-
Phosphate (B84403) Concentration: High levels of phosphate can suppress secondary metabolite biosynthesis in Streptomyces. Evaluate different phosphate concentrations in your medium.
-
Table 1: Effect of Nitrogen Source on Kanchanamycin Production [1]
| Nitrogen Source (2%) | Relative Kanchanamycin Production |
| Soybean Meal | Baseline |
| Cornsteep Powder | Strong Decrease |
| Cotton Seed | Strong Decrease |
Possible Cause 2: Inappropriate Fermentation Parameters Physical parameters such as pH, temperature, and dissolved oxygen are crucial for optimal production.
-
Troubleshooting Steps:
-
pH Monitoring and Control: The pH of the culture can significantly impact enzyme activity and nutrient uptake. For Streptomyces olivaceus producing Kanchanamycin, the pH has been observed to drop from an initial 7.5 down to 5.9 at the point of maximum production[1]. While some fermentations benefit from controlled pH, this natural drop may be part of the optimal production profile. For many Streptomyces species, a neutral to slightly alkaline initial pH (7.0-8.0) is favorable for antibiotic production[7][8][9].
-
Temperature Optimization: Most Streptomyces species have an optimal temperature for antibiotic production between 25°C and 30°C[10][11][12][13]. Running fermentations at different temperatures within this range can help identify the optimum for this compound production.
-
Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient dissolved oxygen for both growth and secondary metabolite production. Ensure adequate agitation and aeration rates to maintain non-limiting dissolved oxygen levels, especially during the exponential growth phase.
-
Issue 2: Batch-to-Batch Inconsistency in this compound Yield
Possible Cause 1: Inoculum Variability The quality, age, and size of the inoculum can have a significant impact on fermentation performance.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture, including the age of the culture and the spore concentration.
-
Use Fresh Inoculum: Prepare inoculum from a fresh, well-sporulated culture to ensure vigorous growth.
-
Possible Cause 2: In-situ Product Removal Strategy The timing of the addition of an adsorbent resin can influence its effectiveness.
-
Troubleshooting Steps:
-
Optimize Resin Addition Time: In the case of this compound production, adding Amberlite XAD-16 after 36 hours of inoculation was shown to be effective[1]. This timing allows for an initial phase of biomass accumulation before product adsorption begins. Experiment with adding the resin at different time points (e.g., at inoculation, early-log phase, late-log phase) to determine the optimal window for your process.
-
Table 2: Effect of In-situ Product Adsorption on this compound Yield [1]
| Condition | This compound Yield (mg/L) |
| Without Amberlite XAD-16 | 130 |
| With Amberlite XAD-16 (added at 36h) | 240 |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces olivaceus
-
Prepare slants of a suitable agar (B569324) medium (e.g., ISP Medium 2 or a soil extract agar).
-
Inoculate the slants with a spore suspension or mycelial fragments of S. olivaceus.
-
Incubate at 28-30°C for 7-10 days, or until good sporulation is observed.
-
For liquid seed culture, scrape spores from one to two heavily sporulated slants into a sterile buffer.
-
Use this spore suspension to inoculate a baffled flask containing a suitable seed medium.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
Protocol 2: Shake Flask Fermentation with In-situ Product Removal
-
Prepare the production medium in baffled flasks. A known successful medium consists of 2% mannitol and 2% soybean meal, with an initial pH of 7.5[1].
-
Sterilize the flasks by autoclaving.
-
Inoculate the production flasks with a 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm.
-
For in-situ product removal, prepare Amberlite XAD-16 by washing it with methanol, followed by soaking in acetone, and then washing thoroughly with distilled water to remove the acetone. Sterilize the prepared resin separately[5].
-
Add the sterile resin to the fermentation flasks at the desired time point (e.g., 36 hours post-inoculation) at a concentration of 5-10% (w/v).
-
Continue the fermentation for a total of 90-120 hours.
-
At the end of the fermentation, harvest the broth and resin for extraction and analysis of this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Generalized regulation of polyketide synthesis in Streptomyces.
References
- 1. [PDF] Biosynthesis of Polyketides in Streptomyces | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. DuPont™ AmberLite™ XAD™ 16N Polymeric Adsorbent Resins [dupont.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. In-Situ Recovery of Persipeptides from Streptomyces zagrosensis Fermentation Broth by Enhanced Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the production of the antitumor antibiotic retamycin by Streptomyces olindensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of temperature on growth and production of the antibiotic granaticin by a thermotolerant streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Temperature on the Coproduction of Chlortetracycline and Tetracycline by Streptomyces aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kanchanamycin C Purification
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Kanchanamycin C, a novel polyol macrolide antibiotic produced by Streptomyces olivaceus.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A: this compound is a 36-membered polyol macrolide antibiotic.[1][2] It is part of a group of related compounds, including Kanchanamycins A and D, all produced by Streptomyces olivaceus.[2][3] Structurally, it features a large lactone ring, a 6-membered hemiacetal ring, and a terminal guanidino group, which distinguishes it from Kanchanamycin A's urea (B33335) moiety.[4] These compounds exhibit antibacterial and antifungal activities.[1][2]
Q2: What are the primary challenges in purifying this compound?
A: The main challenges stem from the complexity of the biological source material.[5][6] Key difficulties include:
-
Complex Mixture: The fermentation broth contains a mixture of closely related Kanchanamycin analogs (A, D, etc.) and other macrolactones like oasomycin A.[1][2]
-
Low Concentration: Bioactive compounds in natural sources are often present in low concentrations, making isolation difficult and requiring concentration steps.[7]
-
Potential for Degradation: Large macrolides can be sensitive to pH, temperature, and enzymatic degradation from proteases present during extraction.[7][8][9]
-
Co-elution: Structural similarities between Kanchanamycin analogs lead to overlapping peaks (co-elution) in chromatography, which complicates achieving high purity.[10][11]
Q3: What is a typical starting yield for this compound from a fermentation culture?
A: Yields are highly dependent on fermentation conditions. Optimizing factors like temperature, pH, and media composition is crucial for maximizing production.[12] In initial studies, adding XAD resin to the culture medium increased the yield of the Kanchanamycin complex, with this compound becoming the main component at up to 240 mg/liter.[1]
Section 2: Troubleshooting Guide
Problem 1: Low final yield of this compound.
| Possible Cause | Suggested Solution |
| Product Degradation | Natural products can be unstable.[13] Keep samples cold (4°C) during all purification steps and use protease inhibitors during the initial extraction to prevent enzymatic degradation.[8][14] Assess the pH stability of this compound and use buffered mobile phases accordingly. |
| Inefficient Extraction | The choice of solvent is critical for effective extraction.[5] Experiment with different organic solvents (e.g., ethyl acetate, butanol) to find the optimal system for partitioning this compound from the aqueous fermentation broth. Consider using solid-phase extraction (SPE) for initial cleanup and concentration.[5] |
| Poor Chromatographic Recovery | The compound may be irreversibly binding to the column matrix. Ensure the mobile phase is strong enough to elute the compound completely. Check for sample precipitation on the column, which can be caused by using an injection solvent that is too strong.[15] |
| Suboptimal Fermentation | Fermentation yield is often lower than chemical synthesis.[12] Review and optimize fermentation parameters such as temperature, pH, aeration, and media components.[12][16] |
Problem 2: Poor peak shape (tailing, fronting, or broad peaks) in HPLC.
| Possible Cause | Suggested Solution |
| Secondary Silanol (B1196071) Interactions | Peak tailing for basic compounds like this compound (due to its guanidino group) is often caused by interaction with acidic silanol groups on the silica-based column packing.[17] Use a high-purity ("Type-B") silica (B1680970) column and ensure the mobile phase contains a sufficient buffer concentration (e.g., 10-25 mM) to suppress silanol ionization.[17] |
| Column Overload | Injecting too much sample can lead to broad or asymmetrical peaks.[17] Reduce the injection volume or sample concentration. If high loading is necessary, switch to a preparative column with a larger internal diameter. |
| Column Contamination or Void | Contaminants from previous runs can interfere with peak shape. A void at the column inlet can also cause distortion.[18] Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, try back-flushing or replace the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape. Experiment with different pH values to find the optimal condition for sharp, symmetrical peaks. |
Problem 3: Co-elution of this compound with other analogs.
| Possible Cause | Suggested Solution |
| Insufficient Resolution | The column and mobile phase conditions are not adequate to separate structurally similar compounds. The goal for good chromatography is a resolution of more than 2 between peaks.[19] |
| Solution 1: Optimize Mobile Phase | Adjust the gradient slope in reversed-phase HPLC. A shallower gradient can increase the separation between closely eluting peaks. |
| Solution 2: Change Column Selectivity | This is often the most effective approach.[11][20] If you are using a standard C18 column, switch to a stationary phase with different chemistry, such as a Phenyl-Hexyl or Cyano (CN) column, to alter the interaction dynamics with the analytes.[19] |
| Solution 3: Adjust Temperature | Increasing the column temperature can sometimes improve resolution for complex molecules.[20] |
| Solution 4: Use a Diode Array Detector (DAD) | A DAD or mass spectrometer can help detect co-elution even when a single peak appears symmetrical.[11] These detectors can show if the UV spectrum or mass profile changes across the peak, indicating the presence of multiple compounds.[11] |
Section 3: Data Presentation
Table 1: Comparison of HPLC Columns for this compound Purity
This table presents hypothetical data comparing different reversed-phase HPLC columns for the final purification step of this compound from a partially purified extract containing Kanchanamycin A as the major impurity.
| Column Stationary Phase | Dimensions | Mobile Phase Gradient | Resolution (C vs. A) | Purity of C (%) | Yield (%) |
| C18 | 4.6 x 250 mm, 5 µm | 20-80% Acetonitrile (B52724) in 0.1% TFA over 30 min | 1.2 | 91.5 | 85 |
| Phenyl-Hexyl | 4.6 x 250 mm, 5 µm | 20-80% Acetonitrile in 0.1% TFA over 30 min | 1.9 | 97.8 | 82 |
| Cyano (CN) | 4.6 x 250 mm, 5 µm | 30-70% Methanol (B129727) in 0.1% Formic Acid over 40 min | 2.3 | 99.1 | 79 |
Data is illustrative and intended for comparison purposes.
Section 4: Experimental Protocols
Protocol 1: Multi-Step Purification of this compound
This protocol outlines a typical three-stage purification process starting from the fermentation broth.[21]
Stage 1: Capture - Solid Phase Extraction (SPE)
-
Objective: To concentrate this compound from the clarified fermentation broth and remove highly polar impurities.
-
Procedure:
-
Centrifuge the fermentation broth to remove mycelia and other solids.
-
Adjust the supernatant to a neutral pH.
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar compounds.
-
Elute the Kanchanamycin complex with methanol.
-
Evaporate the methanol eluate to dryness under reduced pressure.
-
Stage 2: Intermediate Purification - Low-Pressure Liquid Chromatography (LPLC)
-
Objective: To separate the Kanchanamycin complex from other less polar compounds.
-
Procedure:
-
Redissolve the dried SPE eluate in a minimal volume of the LPLC starting mobile phase.
-
Load the sample onto a silica gel column.
-
Elute with a step gradient of increasing polarity (e.g., dichloromethane/methanol).
-
Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the Kanchanamycin complex.
-
Stage 3: Polishing - Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To achieve high-purity this compound by separating it from other analogs.
-
Procedure:
-
Dissolve the pooled LPLC fractions in the HPLC mobile phase.
-
Inject the sample onto a preparative Phenyl-Hexyl or Cyano column.
-
Run a shallow gradient of acetonitrile in water (with an appropriate modifier like TFA or formic acid).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC and Mass Spectrometry.
-
Lyophilize the pure fraction to obtain this compound as a white powder.
-
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. lcms.cz [lcms.cz]
- 19. veeprho.com [veeprho.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing HPLC Separation of Kanchanamycin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Kanchanamycin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor peak shape (tailing) when analyzing Kanchanamycin analogues on a reversed-phase HPLC column?
A1: The primary cause of peak tailing for basic compounds like Kanchanamycin analogues is the interaction between the positively charged amine groups on the analytes and the negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[1] This secondary interaction leads to a mixed-mode retention mechanism, causing the peaks to tail. To mitigate this, consider using a modern, high-purity silica (B1680970) column with end-capping to minimize exposed silanols or employing mobile phase additives to mask these sites.
Q2: How can I improve the retention of highly polar Kanchanamycin analogues on a C18 column?
A2: Highly polar compounds like Kanchanamycin often exhibit poor retention on traditional C18 columns with highly aqueous mobile phases. To improve retention, you can employ ion-pairing chromatography.[2][3][4] Adding an ion-pairing reagent, such as sodium octanesulfonate or heptafluorobutyric acid (HFBA), to the mobile phase forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column.[4][5][6] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for retaining very polar analytes.[6][7]
Q3: My baseline is noisy. What are the common causes and how can I fix it?
A3: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas the mobile phase thoroughly and purge the pump.[8][9]
-
Contaminated detector cell: Flush the detector cell with a strong solvent like isopropanol (B130326) or methanol.[9]
-
Mobile phase issues: Ensure the mobile phase components are fully miscible and freshly prepared. Inconsistent mixing can also lead to baseline noise.[9][10]
-
Worn pump seals: Leaks around the pump head can cause pressure fluctuations and a noisy baseline.[8]
Q4: I am not seeing any peaks for my Kanchanamycin analogues. What should I check?
A4: If you are not observing any peaks, follow this troubleshooting workflow:
-
Check Connections: Ensure all fluidic connections are secure and there are no leaks.
-
Verify Flow: Disconnect the column and check for a steady flow of mobile phase from the tubing.[8]
-
Detector Settings: Confirm the detector is on, and the correct wavelength or detection parameters are set. Kanamycin and its analogues lack a strong chromophore, so UV detection can be challenging. Consider derivatization or using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[2][7][11]
-
Sample Integrity: Ensure your sample is properly prepared and has not degraded.
-
Injection Process: Verify that the autosampler is functioning correctly and injecting the sample.
Q5: How do I choose the right detector for Kanchanamycin analogue analysis?
A5: The choice of detector depends on the required sensitivity and specificity.
-
UV/Vis Detector: Kanchanamycin lacks a strong UV chromophore, making detection at low wavelengths (e.g., ~205 nm) necessary, which can lead to low sensitivity and baseline noise.[5] Pre-column or post-column derivatization with a UV-absorbing or fluorescent tag can significantly enhance sensitivity.[7]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile compounds like Kanchanamycin and is not dependent on the presence of a chromophore.[2][7][11]
-
Mass Spectrometry (MS): LC-MS offers the highest sensitivity and specificity, providing molecular weight information that can be crucial for identifying different analogues.[2][7]
Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the HPLC separation of Kanchanamycin analogues.
Caption: A workflow for troubleshooting HPLC separation issues.
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of Kanamycin, which can serve as a starting point for optimizing the separation of Kanchanamycin analogues.
Table 1: HPLC Column and Mobile Phase Compositions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column Type | Reversed-Phase C18[5][7][11] | HILIC[6][7] | Mixed-Mode |
| Column Dimensions | 250 x 4.6 mm, 5 µm[5][7] | - | - |
| Mobile Phase A | 0.1 M Disodium (B8443419) tetraborate (B1243019) (pH 9.0)[5][7] | Acetonitrile (B52724) | Water with 0.1% Formic Acid |
| Mobile Phase B | Water[5][7] | Water with buffer | Acetonitrile with 0.1% Formic Acid |
| Ion-Pairing Agent | 0.5 g/L Sodium octanesulfonate[5][7] | N/A | N/A |
| Flow Rate | 1.0 mL/min[5] | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 205 nm[5] or Fluorescence[7] | ELSD or MS[7][11] | MS |
Table 2: Sample Preparation Techniques
| Matrix | Technique | Reagents | Recovery Rate | Reference |
| Human Plasma | Protein Precipitation | Acetonitrile | 92.3% - 100.8% | [7] |
| Human Plasma | Protein Precipitation | Acidified Methanol | 91.2% - 93.4% | [7] |
| Bovine Milk/Muscle | Protein Precipitation & SPE | 15% Trichloroacetic Acid, C18 resin | 36.8% - 92% | [7] |
| Soil | Solid-Phase Extraction (SPE) | AccuBOND ODS-C18 cartridge | 72.3% - 92.5% | [7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing and UV Detection
This protocol is adapted from established methods for Kanamycin analysis and serves as a robust starting point.[5]
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.[5]
-
-
HPLC System and Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to Kanchanamycin analogues based on their retention times.
-
Quantify the analogues by comparing their peak areas to a standard curve.
-
Protocol 2: Pre-Column Derivatization for Fluorescence Detection
This method enhances sensitivity for analogues with low UV absorbance.
-
Derivatization Reagent Preparation:
-
Prepare a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
-
-
Derivatization Procedure:
-
To 100 µL of the prepared sample extract, add 100 µL of borate (B1201080) buffer (pH 9.0).
-
Add 200 µL of the FMOC-Cl solution and vortex.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction by adding an acidic solution (e.g., 2 M HCl).
-
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with a suitable gradient (e.g., 40% A to 80% A over 10 minutes) to elute the derivatized analogues.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the FMOC-analyte derivative.
-
Signaling Pathway and Logical Relationship Diagrams
General HPLC Method Development Strategy
This diagram illustrates a logical approach to developing a robust HPLC method for Kanchanamycin analogues.
Caption: A stepwise strategy for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. japsonline.com [japsonline.com]
- 6. support.waters.com [support.waters.com]
- 7. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Kanchanamycin C in Solution
Welcome to the technical support center for Kanchanamycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing activity. What are the most likely causes?
A1: this compound, like other polyene macrolide antibiotics, is susceptible to degradation from several factors. The most common causes for loss of activity in solution are:
-
Exposure to Light: Photodegradation is a significant issue for polyene macrolides. The conjugated double bond system in the macrolide ring is sensitive to UV and visible light, which can lead to isomerization and oxidative damage.[1][2]
-
Inappropriate pH: this compound is unstable in acidic (pH < 5) and alkaline (pH > 9) conditions.[3] Extreme pH can cause hydrolysis of the lactone ring and the glycosidic bond.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4] Storing solutions at room temperature or higher for extended periods will lead to a significant loss of potency.
-
Oxidation: The polyene structure is prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides.[2][5]
-
Presence of Metal Ions: Certain metal ions, particularly Fe(III), Ni(II), and Cr(III), can catalyze oxidative degradation.[1]
Q2: What is the optimal pH range for storing this compound solutions?
A2: Based on data from related polyene macrolides like nystatin (B1677061) and amphotericin B, the optimal pH range for stability is between 5 and 7.[3] It is highly recommended to use a buffered solution to maintain the pH within this range.
Q3: Can I freeze my this compound solutions for long-term storage?
A3: While freezing can slow down degradation, the freeze-thaw process can sometimes lead to aggregation and precipitation, especially for poorly soluble compounds. If you need to store the compound for an extended period, lyophilization (freeze-drying) is the preferred method.[6][7] If you must freeze a solution, it is advisable to do so in small aliquots to avoid multiple freeze-thaw cycles and to flash-freeze in liquid nitrogen.
Q4: Are there any excipients that can help stabilize this compound in solution?
A4: Yes, several excipients can enhance stability:
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.[5]
-
Chelating Agents: To mitigate the catalytic effect of metal ions, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be included in the formulation.[1]
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with the polyene macrolide, which can protect the molecule from light and improve its aqueous solubility and stability.[1][8]
-
Surfactants: Non-ionic surfactants like polysorbate 80 can help to prevent aggregation and improve solubility.
Q5: My solution of this compound appears cloudy. What should I do?
A5: Cloudiness or precipitation indicates that the compound is coming out of solution. This could be due to low solubility, aggregation, or degradation.
-
Check the solvent: Ensure you are using a suitable solvent. Polyene macrolides are generally poorly soluble in water but have better solubility in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9] For aqueous solutions, a co-solvent system or the use of solubilizing excipients may be necessary.
-
pH adjustment: Verify that the pH of your solution is within the optimal range (5-7).
-
Consider aggregation: Polyene macrolides are known to form aggregates in aqueous media.[4] The addition of surfactants or cyclodextrins can help to prevent this.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
| Symptom | Possible Cause | Troubleshooting Step |
| Significant loss of activity within hours at room temperature. | Photodegradation: Exposure to ambient light. | 1. Prepare and store the solution in amber-colored vials or wrap containers in aluminum foil. 2. Minimize exposure to light during all experimental procedures. |
| Incorrect pH: The pH of the buffer is outside the optimal 5-7 range. | 1. Prepare a fresh solution using a phosphate (B84403) or citrate (B86180) buffer within the pH 5-7 range. 2. Verify the final pH of the solution after adding this compound. | |
| Oxidation: Presence of dissolved oxygen or contaminating metal ions. | 1. Degas the buffer by sparging with nitrogen or argon before dissolving the compound. 2. Add an antioxidant (e.g., 0.01% ascorbic acid). 3. Add a chelating agent (e.g., 0.1 mM EDTA). | |
| Thermal Degradation: Storage at room temperature or elevated temperatures. | 1. Store stock solutions at 2-8°C for short-term use. 2. For longer-term storage, consider lyophilization or storing at -20°C or -80°C in single-use aliquots. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate experiments. | Inconsistent solution preparation: Differences in solvent, pH, or storage conditions between batches. | 1. Standardize the solution preparation protocol, including solvent, buffer composition, pH, and storage. 2. Prepare a fresh stock solution for each set of experiments. |
| Degradation during the assay: The compound is degrading over the course of a long incubation period. | 1. Minimize the duration of the assay where possible. 2. If long incubation times are necessary, protect the assay from light and maintain a stable temperature. 3. Consider the stability of the compound in the specific assay medium. | |
| Aggregation: Formation of aggregates can lead to non-uniform concentrations. | 1. Visually inspect the solution for any signs of precipitation. 2. Consider incorporating a non-ionic surfactant (e.g., 0.02% Polysorbate 80) in the formulation to prevent aggregation. |
Data on Polyene Macrolide Stability
Table 1: Effect of pH on the Stability of Nystatin and Amphotericin B in Aqueous Solution
| pH | Nystatin (% remaining after 24h at 37°C) | Amphotericin B (% remaining after 24h at 37°C) |
| 3.0 | < 50% | < 60% |
| 5.0 | > 90% | > 90% |
| 7.0 | > 90% | > 90% |
| 9.0 | < 70% | < 80% |
| Data is illustrative and compiled from trends reported in the literature.[3] |
Table 2: Effect of Temperature and Light on the Stability of Nystatin in Solution (pH 7)
| Condition | % Remaining after 8 hours |
| 4°C, in dark | ~98% |
| 25°C, in dark | ~85% |
| 25°C, exposed to light | < 50% |
| 40°C, in dark | < 70% |
| Data is illustrative and compiled from trends reported in the literature.[3][10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid powder and a solution of this compound in a controlled temperature oven at 60°C. Sample at 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate buffer, pH 6.0).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the lambda max of this compound (polyenes typically have strong absorbance between 300-400 nm).
-
Injection Volume: 20 µL.
-
Temperature: 30°C.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples (from the forced degradation study or stability testing).
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent this compound peak.
Protocol 3: LC-MS Analysis for Identification of Degradation Products
To identify the structures of the degradation products observed in the HPLC analysis, LC-MS can be employed.
-
LC Conditions: Use the same HPLC method as described in Protocol 2.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan data to determine the molecular weights of the degradation products. Perform fragmentation analysis (MS/MS) on the degradation product ions to obtain structural information.
-
Visualizations
Caption: Degradation pathways of this compound under various stress factors.
Caption: Workflow for assessing and improving this compound stability.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Nanodisks protect amphotericin B from ultraviolet light and oxidation-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Lyophilisation: Long-term storage for bacterial strains | Culture Collections [culturecollections.org.uk]
- 8. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Photodegradation study of nystatin by UV-Vis spectrophotometry and chemometrics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor aqueous solubility of Kanchanamycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Kanchanamycin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a polyol macrolide antibiotic.[1][2] Like many complex natural products, it possesses poor water solubility, which can significantly hinder its development as a therapeutic agent.[3][4] Poor aqueous solubility can lead to low bioavailability, reduced efficacy in biological assays, and challenges in formulation development for preclinical and clinical studies.
Q2: What are the general strategies to improve the aqueous solubility of a compound like this compound?
There are several established methods to enhance the solubility of poorly water-soluble drugs.[5][6][7] These can be broadly categorized into:
-
Physical Modifications: Altering the physical properties of the solid drug, such as particle size reduction (micronization, nanonization) or creating amorphous solid dispersions.[4][8]
-
Chemical Modifications: Creating a more soluble version of the molecule, for instance, by developing a prodrug or forming a salt.[9]
-
Formulation Approaches: Utilizing solubilizing excipients such as co-solvents, surfactants, or complexing agents like cyclodextrins.[3][10]
Q3: Where should I start with my solubility enhancement experiments for this compound?
A good starting point is to conduct preliminary solubility screening using various pharmaceutically acceptable co-solvents and surfactants. This can provide a rapid assessment of which formulation strategies are most likely to be successful. Based on these initial findings, you can then explore more advanced techniques like solid dispersions or nanoparticle formulations.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during in vitro assays.
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
Troubleshooting Steps:
-
Determine the Intrinsic Solubility: First, experimentally determine the baseline solubility of this compound in your specific assay buffer.
-
Co-solvent Addition: Investigate the use of a water-miscible co-solvent. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs). Start with a low percentage of the co-solvent and incrementally increase it, while monitoring for any effects on your assay.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[7] Although the structure of this compound does not suggest obvious ionizable groups, this can be a simple parameter to screen.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[10] Screen a panel of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC).
Issue 2: My formulation of this compound is not stable and shows precipitation over time.
Possible Cause: The formulation is a supersaturated solution that is thermodynamically unstable.
Troubleshooting Steps:
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can stabilize the amorphous form of the drug, which has a higher kinetic solubility than the crystalline form.[4][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and stability in aqueous solutions.[3]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and potentially its pharmacokinetic profile.
Experimental Protocols
Protocol 1: Screening of Co-solvents for Solubility Enhancement
Objective: To determine the effect of various co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system for quantification
Methodology:
-
Prepare stock solutions of this compound in each co-solvent (e.g., 10 mg/mL).
-
Prepare a series of co-solvent/PBS mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent/PBS mixture.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for 48-72 hours.
-
Filter the suspension to remove the undissolved this compound.
-
Freeze-dry the resulting clear solution to obtain the solid this compound/HP-β-CD inclusion complex powder.
-
Determine the solubility of the complex in water and compare it to the intrinsic solubility of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Co-solvent Systems
| Co-solvent System (v/v in PBS) | Solubility (µg/mL) | Fold Increase |
| PBS (Control) | 0.5 ± 0.1 | 1.0 |
| 5% DMSO | 15.2 ± 1.8 | 30.4 |
| 10% DMSO | 45.7 ± 3.5 | 91.4 |
| 5% Ethanol | 8.9 ± 0.9 | 17.8 |
| 10% Ethanol | 25.1 ± 2.2 | 50.2 |
| 10% PEG 400 | 33.6 ± 2.9 | 67.2 |
| 20% PEG 400 | 88.4 ± 7.1 | 176.8 |
Table 2: Effect of Cyclodextrin Complexation on this compound Solubility
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| This compound (unformulated) | 0.4 ± 0.1 | 1.0 |
| This compound/HP-β-CD Complex | 125.3 ± 10.4 | 313.3 |
Visualizations
Caption: Workflow for solubility enhancement of this compound.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. studysmarter.co.uk [studysmarter.co.uk]
Minimizing degradation of Kanchanamycin C during extraction
Welcome to the technical support center for the extraction of Kanchanamycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing degradation during the extraction and purification of this potent polyol macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a 36-membered polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus.[1][2] Like other polyene macrolides, its complex structure, featuring a large lactone ring, multiple hydroxyl groups, and a guanidino group, makes it susceptible to degradation under various chemical and physical conditions.[3][4] Ensuring stability during extraction is critical to maximize yield and maintain its biological activity.
Q2: What are the primary factors that can lead to the degradation of this compound during extraction?
The primary factors contributing to the degradation of polyol macrolide antibiotics like this compound include:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the macrolactone ring, a key structural feature for its antibiotic activity.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[4][5]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation of the polyene structure.[3]
-
Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, focusing on minimizing degradation and maximizing yield.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cell lysis: The complex cell wall of Streptomyces may not be sufficiently disrupted. | Ensure thorough homogenization or sonication of the mycelium in the initial extraction solvent. Consider enzymatic lysis (e.g., with lysozyme) prior to solvent extraction. |
| Inefficient extraction: The chosen solvent or extraction time may not be optimal. | The recommended initial extraction is with ethanol (B145695) or methanol (B129727) from the biomass.[7] Ensure a sufficient solvent-to-biomass ratio and consider multiple extraction cycles. | |
| Degradation during extraction: Exposure to harsh conditions (e.g., extreme pH, high temperature). | Maintain a neutral to slightly alkaline pH during extraction and subsequent purification steps. Perform extractions at room temperature or below, and minimize the duration of any heating steps. | |
| Loss during purification: Suboptimal chromatography conditions. | Use Sephadex LH-20 for initial cleanup and reversed-phase HPLC for final purification.[7] Optimize the mobile phase and gradient to ensure good separation and recovery. | |
| Presence of Impurities in the Final Product | Co-extraction of other metabolites: The initial solvent extraction is not perfectly selective. | Employ multiple chromatographic steps. Exclusion chromatography (e.g., Sephadex LH-20) is effective for removing smaller, unrelated metabolites.[7] |
| Carryover of media components: Components from the fermentation broth may be present. | Thoroughly wash the harvested mycelium with a suitable buffer before extraction. | |
| Evidence of Degradation (e.g., unexpected peaks in HPLC, loss of bioactivity) | Acid or base hydrolysis: Exposure to acidic or basic conditions during extraction or purification. | Buffer all aqueous solutions to a pH range of 7.0-8.5. Avoid strong acids or bases. Macrolides are generally more stable at a slightly basic pH.[5] |
| Thermal degradation: Use of excessive heat during solvent evaporation or other steps. | Use a rotary evaporator at low temperatures (e.g., <40°C) for solvent removal. If heating is necessary, use the lowest effective temperature for the shortest possible time. | |
| Photodegradation: Exposure of the extract or purified compound to light. | Protect all samples from light by using amber-colored glassware or by wrapping containers in aluminum foil.[3] |
Quantitative Stability Data
| Condition | Antibiotic | Observation | Reference |
| pH | Tylosin (B1662201) | Most stable at pH ~9.0. Significant inactivation outside this range. | Mitchell et al., 2015 |
| Spiramycin | Hydrolysis rates increase considerably below pH 5 and above pH 8 at elevated temperatures. | [5] | |
| Natamycin | Stable between pH 5.0 and 9.0 in the dark. Rapidly inactivated at extreme pH. | [3] | |
| Nystatin & Amphotericin B | Optimally stable between pH 5 and 7. | [8] | |
| Temperature | Tylosin & Spiramycin | Hydrolysis rates increased 1.5- to 2.9-fold for each 10°C increase. | [5] |
| Natamycin | Neutral aqueous suspensions can tolerate 50°C for several days with only slight activity decrease. | [3] | |
| Light | Natamycin | In methanolic solution, >10% degradation after 10 seconds of simulated sunlight exposure; complete degradation after 10 minutes. | [3] |
| Polyene Macrolides (general) | Very sensitive to light, leading to photodegradation. | [3] |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Streptomyces olivaceus
This protocol is adapted from the original isolation procedure.[7]
1. Fermentation and Biomass Collection: a. Cultivate Streptomyces olivaceus in a suitable production medium. b. Harvest the mycelium by filtration or centrifugation. c. Wash the biomass with distilled water to remove residual medium components.
2. Initial Extraction: a. Resuspend the washed biomass in ethanol. b. Stir or shake the suspension at room temperature for several hours. c. Separate the ethanol extract from the biomass by filtration or centrifugation. d. Repeat the extraction process on the biomass to ensure complete recovery.
3. Solvent Partitioning: a. Concentrate the combined ethanol extracts under reduced pressure at a temperature below 40°C. b. Extract the concentrated aqueous residue with 1-butanol. c. Separate the butanol layer, which now contains the Kanchanamycins.
4. Size-Exclusion Chromatography: a. Concentrate the butanol extract to dryness. b. Dissolve the residue in a small volume of a suitable solvent (e.g., methanol). c. Apply the concentrated extract to a Sephadex LH-20 column. d. Elute with the same solvent, collecting fractions. e. Monitor the fractions by HPLC to identify those containing this compound.
5. Final Purification by Preparative HPLC: a. Pool the fractions containing this compound. b. Concentrate the pooled fractions. c. Purify this compound to homogeneity using preparative reversed-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water or a buffer).
Visualizations
Degradation Pathway of Polyol Macrolides
Caption: Key factors leading to the degradation of this compound.
Recommended Workflow for this compound Extraction
Caption: Optimized extraction and purification workflow for this compound.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Kanchanamycin C MIC Testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Kanchanamycin C. The protocols and advice are based on established standards for antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general spectrum of activity?
A1: this compound is a polyol macrolide antibiotic produced by Streptomyces olivaceus.[1][2] It has demonstrated both antibacterial and antifungal properties.[1][3] It is particularly effective against certain bacteria like Pseudomonas fluorescens.[1]
Q2: What is a Minimum Inhibitory Concentration (MIC) test and why is it important?
A2: A Minimum Inhibitory Concentration (MIC) test is a laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] MIC values are crucial for evaluating the efficacy of new antimicrobial compounds and for guiding therapeutic decisions.[5][6]
Q3: What are the common methods for determining the MIC of this compound?
A3: The most common and standardized methods for MIC determination are broth dilution and agar (B569324) dilution.[7] The broth microdilution method is frequently used due to its efficiency and conservation of reagents.[8]
Q4: What factors can influence the results of a this compound MIC assay?
A4: Several factors can significantly impact MIC values, including the size of the bacterial inoculum, incubation conditions (time, temperature), and the composition of the growth medium.[5][9] Consistency in these parameters is critical for reproducible results.
Q5: How should I interpret the results of my this compound MIC test?
A5: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7] This is typically observed as the first clear well in a broth microdilution series.[10] The result is reported in µg/mL.[6] These values are often compared to established clinical breakpoints to classify a strain as susceptible, intermediate, or resistant, though specific breakpoints for this compound may not be established.[4][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between experiments | Inoculum variability: The density of the bacterial suspension can significantly alter MIC results (the "inoculum effect").[12] Media variation: Different batches of Mueller-Hinton Broth (MHB) can have slight variations in cation concentration, affecting antibiotic activity.[9] Preparation errors: Inaccurate weighing, dissolving, or serial dilution of this compound.[10] | Standardize inoculum: Always prepare the inoculum to a 0.5 McFarland standard and verify the concentration (e.g., 5 x 10^5 CFU/mL) periodically through colony counts.[12][13] Use consistent media: Use a single, high-quality lot of commercially prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments.[10] Ensure accurate preparation: Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and a validated dilution scheme.[10] |
| No bacterial growth in the growth control well | Inactive inoculum: The bacterial culture may have lost viability. Incorrect media: The media may not be suitable for the growth of the test organism. | Use a fresh culture: Prepare the inoculum from a fresh (18-24 hour) culture plate.[8] Verify media: Ensure the correct growth medium is being used and that it supports the growth of the test organism. |
| Growth observed in the sterility control well | Contamination: The media, microtiter plate, or reagents may be contaminated. | Use aseptic technique: Ensure all materials are sterile and proper aseptic techniques are followed. Check reagents: Test individual components (media, saline) for contamination. |
| "Trailing" or "skipped" wells (growth at higher concentrations, no growth at lower concentrations) | Compound precipitation: this compound may be precipitating out of solution at higher concentrations. Paradoxical effect (Eagle effect): Some bacteria exhibit increased survival at higher antibiotic concentrations.[7] Inconsistent reading: Difficulty in visually determining the true MIC endpoint. | Assess solubility: Perform a solubility test of this compound in the assay medium before starting the experiment.[10] Repeat the assay: If a paradoxical effect is suspected, the experiment should be carefully repeated to confirm the observation.[7] Standardize reading: Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the growth control. Be consistent in your reading method.[12] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Pseudomonas fluorescens)
-
Sterile 96-well polypropylene (B1209903) microtiter plates[14]
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Calibrated pipettes
-
Incubator (35°C ± 2°C)[10]
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1,280 µg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[12]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
-
Assay Plate Preparation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[10]
-
-
Result Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]
-
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Kanchanamycin A , a related compound, against various microorganisms. This data is provided for reference purposes.
| Test Organism | Kanchanamycin A MIC (µg/mL) |
| Bacillus brevis | 12.5 |
| Bacillus subtilis | 25 |
| Micrococcus flavus | 12.5 |
| Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
| Pseudomonas fluorescens | 6.25 |
| Mucor miehei | 3.12 |
| Paecilomyces variotii | 12.5 |
| Saccharomyces cerevisiae | >100 |
| Candida albicans | >100 |
Data sourced from Fiedler, H. P., et al. (1996). The Journal of Antibiotics.[15]
Visualizations
Experimental Workflow
Proposed Mechanism of Action
This compound is a macrolide antibiotic.[1][2] Macrolides generally act by inhibiting bacterial protein synthesis. The following diagram illustrates this proposed mechanism.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. idexx.dk [idexx.dk]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. droracle.ai [droracle.ai]
- 12. benchchem.com [benchchem.com]
- 13. liofilchem.net [liofilchem.net]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of Kanchanamycin C Derivatives
Welcome to the technical support center for researchers working with Kanchanamycin C and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the biological activity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
This compound is a polyol macrolide antibiotic produced by Streptomyces olivaceus. It is known to possess antibacterial and antifungal properties.[1] The substitution of a guanidino group in this compound for the urea (B33335) moiety in Kanchanamycin A results in a considerable change in its biological activity. While its direct anticancer properties are not yet extensively documented, other macrolide antibiotics have been shown to exhibit antitumor effects.
Q2: What are the potential mechanisms of anticancer activity for macrolide antibiotics?
While the precise mechanism for this compound is still under investigation, macrolide antibiotics, in general, may exert anticancer effects through various pathways, including:
-
Induction of apoptosis and cell cycle arrest: Many antibiotics with anticancer properties interfere with the normal cell cycle, leading to programmed cell death.
-
Inhibition of autophagy: Some macrolides can block the process of autophagy, which can be a survival mechanism for cancer cells.
-
Generation of reactive oxygen species (ROS): An increase in ROS can lead to cellular damage and apoptosis in cancer cells.
-
Modulation of key signaling pathways: Macrolides can interfere with pathways crucial for cancer cell proliferation and survival.
Q3: What are some general considerations for handling this compound derivatives?
Kanchanamycin A, a related compound, is soluble in methanol (B129727) and DMSO, with poor water solubility.[2] It is reasonable to assume that this compound derivatives will have similar solubility profiles. Always refer to the specific product datasheet for handling and storage instructions. For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration in your experiment is low and consistent across all treatments, including controls, to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cytotoxicity Assays
High variability in cytotoxicity assays is a common challenge. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating by gently pipetting or swirling. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer. |
| Compound Precipitation | Observe for any precipitation when diluting the compound in the aqueous culture medium. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. |
| Cell Culture Contamination | Regularly check cell cultures for any signs of contamination. Employ strict aseptic techniques throughout your experiments. |
| Media or Serum Variability | Use high-quality, pre-tested lots of cell culture media and serum to ensure consistency. |
| Edge Effects on Assay Plates | To mitigate evaporation, consider not using the outer wells of the assay plate for experimental samples. Fill them with sterile PBS or media instead. |
Issue 2: Low or No Observed Biological Activity of this compound Derivatives
If your this compound derivative is not showing the expected biological activity, consider the following:
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Perform a dose-response experiment over a wide range of concentrations to determine the optimal effective dose. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines. |
| Inappropriate Assay Endpoint | The chosen assay may not be suitable for the compound's mechanism of action. For example, if the compound induces cell cycle arrest without immediate cell death, a viability assay measuring metabolic activity might not show a strong effect in short-term experiments. Consider using multiple assays that measure different cellular parameters (e.g., apoptosis, cell proliferation, membrane integrity). |
| Instability of the Compound | The derivative may be unstable in the experimental conditions (e.g., light-sensitive, degrades in aqueous solution). Check the stability of your compound under your experimental conditions. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The chosen cancer cell line may be resistant to the compound's mechanism of action. Consider testing the derivative on a panel of different cancer cell lines. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Experimental Workflow for Screening this compound Derivatives
Caption: Workflow for screening and evaluating this compound derivatives.
Hypothetical Signaling Pathway for Macrolide-Induced Apoptosis
Caption: A potential intrinsic apoptosis pathway activated by a derivative.
Troubleshooting Logic for Low Compound Activity
Caption: A decision tree for troubleshooting low bioactivity.
References
Technical Support Center: Navigating Macrolide Antibiotic Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during macrolide antibiotic research.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during experimental work with macrolide antibiotics.
Category 1: Antibiotic Susceptibility Testing (AST)
Question: My Minimum Inhibitory Concentration (MIC) results for a macrolide are inconsistent across replicates. What could be the problem? Answer: Inconsistent MIC results can be a significant roadblock. Several factors could be at play:
-
Poor Compound Solubility: The macrolide may not be fully dissolved or evenly distributed in the growth medium, leading to variable concentrations in the wells of a microtiter plate.
-
Inoculum Effect: Ensure the bacterial inoculum is standardized. A higher than intended inoculum can lead to apparent resistance.
-
Media and Incubation Conditions: Verify that the correct media (e.g., Mueller-Hinton) and incubation conditions (temperature, duration) were used as per CLSI or other relevant guidelines.[1]
-
Inducible Resistance: Some bacteria exhibit inducible resistance mechanisms, like the MLSB phenotype, which may not be detected in a standard broth microdilution MIC test without prior exposure to an inducing agent like erythromycin (B1671065).[1]
Question: There's a discrepancy between my disk diffusion (Kirby-Bauer) and broth microdilution MIC results. Why? Answer: This is a common issue, often pointing towards inducible resistance. The D-zone test, a modification of the disk diffusion method, is specifically designed to detect inducible clindamycin (B1669177) resistance in the presence of macrolides.[1][2] A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to an erythromycin disk (forming a "D" shape) indicates inducible resistance that might be missed by broth microdilution.
Question: My in vitro AST results don't correlate with in vivo efficacy. What could explain this disconnect? Answer: The gap between laboratory results and clinical outcomes is a well-documented challenge.[3][4][5] Standard AST conditions do not fully replicate the host environment.[4][5] Factors such as host immune response, drug pharmacokinetics at the site of infection, and the physiological state of the bacteria in vivo can significantly influence antibiotic efficacy.[3][4]
Category 2: Efflux Pump and Resistance Mechanism Studies
Question: I am not observing a difference in dye accumulation/efflux between my wild-type and efflux pump knockout/inhibitor-treated strains. What should I investigate? Answer: This common experimental issue can stem from several factors:
-
Ineffective Efflux Pump Inhibitor (EPI): The chosen EPI may not be effective against the specific pump you are studying, or the concentration may be too low. It is crucial to verify the known spectrum of activity for your EPI and perform a dose-response experiment to determine the optimal concentration.[6]
-
Alternative Resistance Mechanisms: The bacteria may possess other resistance mechanisms to the macrolide, such as target site modification (e.g., erm genes) or enzymatic inactivation.[7] These can mask the effect of efflux pump inhibition.
-
The Macrolide is Not a Substrate: Confirm from existing literature that the macrolide you are using is a known substrate for the efflux pump being targeted.[6]
Question: My PCR for common erm resistance genes is negative, yet the bacterial phenotype clearly indicates MLSB resistance. What's the next step? Answer: While erm genes are a primary cause of MLSB resistance, their absence with a resistant phenotype suggests other mechanisms may be at play.[1] Consider investigating mutations in the 23S rRNA or ribosomal proteins L4 and L22, which can also confer resistance.[8]
Category 3: Mechanism of Action and Ribosome Interaction Studies
Question: I'm observing that my macrolide antibiotic doesn't inhibit the synthesis of all proteins equally. Is this expected? Answer: Yes, this is an established phenomenon. Macrolides do not act as simple plugs that block the ribosomal exit tunnel for all nascent peptides.[9] Instead, they exhibit context-specific inhibition of translation.[9][10] The ribosome can still efficiently synthesize a subset of full-length proteins even at macrolide concentrations exceeding the MIC.[9] Stalling of the ribosome often occurs at specific amino acid motifs.[10][11]
Quantitative Data Summary
Table 1: Macrolide Treatment Failure Rates in Clinical Scenarios
| Macrolide | Infection Type | Treatment Failure Rate (%) |
| Azithromycin | Common Acute Infections | 5.6 |
| Clarithromycin | Common Acute Infections | 6.9 |
| Erythromycin | Common Acute Infections | 6.2 |
| Azithromycin | Bacterial Pneumonia | 7.6 |
| Clarithromycin | Bacterial Pneumonia | 10.6 |
Data sourced from a study on macrolide treatment failure.[12]
Table 2: Common Macrolide Resistance Mechanisms and Associated Genes
| Resistance Mechanism | Associated Genes | Primary Effect |
| Target Site Modification | erm(A), erm(B), erm(C) | Methylation of 23S rRNA, reducing drug binding. |
| Drug Efflux | msr(A), mef(A) | Active transport of the antibiotic out of the cell. |
| Drug Inactivation | ere(A), ere(B) | Enzymatic hydrolysis of the macrolide lactone ring. |
| Ribosomal Protein Mutation | rplD (L4), rplV (L22) | Alteration of the ribosomal protein structure, affecting drug binding. |
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Antibiotic Stock Solution: Dissolve the macrolide antibiotic in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate the Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[1]
Protocol 2: D-Zone Test for Inducible MLSB Resistance
-
Prepare Bacterial Lawn: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, inoculate a Mueller-Hinton agar (B569324) plate to create a uniform lawn of bacteria.
-
Place Antibiotic Disks: Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface, with their edges 15-26 mm apart.[2]
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.
-
Interpret Results: Observe the zones of inhibition around the disks. A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape, indicates a positive result for inducible resistance.[1][2]
Protocol 3: Fluorescence-Based Efflux Assay
-
Bacterial Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Dye Loading: Resuspend the cells in buffer containing a fluorescent dye that is a substrate of the efflux pump (e.g., ethidium (B1194527) bromide). Incubate to allow for dye accumulation. An efflux pump inhibitor can be added at this stage to maximize loading.
-
Washing: Centrifuge the cells and wash thoroughly with buffer to remove extracellular dye.
-
Initiate Efflux: Resuspend the dye-loaded cells in a buffer with and without an energy source (e.g., glucose) to initiate efflux.
-
Measure Fluorescence: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates active efflux of the dye.
-
Data Analysis: Compare the rate of efflux between wild-type, knockout, and inhibitor-treated strains.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 3. droracle.ai [droracle.ai]
- 4. escholarship.org [escholarship.org]
- 5. Correcting a Fundamental Flaw in the Paradigm for Antimicrobial Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MACROLIDE MYTHS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Structural insights into context-specific inhibition of bacterial translation by macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macrolide Treatment Failure due to Drug–Drug Interactions: Real-World Evidence to Evaluate a Pharmacological Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kanchanamycin C Demonstrates Superior Antimicrobial Potency Over Kanchanamycin A: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals that Kanchanamycin C exhibits significantly greater antimicrobial activity against a broad spectrum of bacteria and fungi compared to its structural analog, Kanchanamycin A. This guide provides a detailed comparison of their in vitro efficacy, outlines the methodologies used for these assessments, and contextualizes their mechanism of action for researchers, scientists, and drug development professionals.
Kanchanamycin A and C are members of the polyol macrolide class of antibiotics, produced by the bacterium Streptomyces olivaceus Tü 4018.[1][2] While structurally similar, subtle chemical differences between the two compounds lead to notable variations in their biological activity.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of Kanchanamycin A and C was determined by assessing their minimum inhibitory concentrations (MICs) against a panel of microorganisms using the broth dilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
The comparative data, summarized in Table 1, clearly indicates that this compound possesses a more potent and broader spectrum of antimicrobial activity than Kanchanamycin A. Notably, this compound demonstrates significantly lower MIC values against several bacterial and fungal strains, suggesting a higher degree of efficacy.
| Test Organism | Kanchanamycin A (µg/mL) | This compound (µg/mL) |
| Bacillus subtilis | >100 | 10 |
| Staphylococcus aureus | >100 | 25 |
| Escherichia coli | >100 | 100 |
| Pseudomonas fluorescens | 50 | 10 |
| Candida albicans | >100 | 25 |
| Mucor miehei | >100 | 25 |
| Penicillium notatum | 100 | 50 |
| Saccharomyces cerevisiae | >100 | 50 |
| Table 1: Minimum Inhibitory Concentrations (MICs) of Kanchanamycin A and C. This table presents the MIC values of Kanchanamycin A and C against various bacteria and fungi, as determined by the broth dilution method. Lower MIC values indicate greater antimicrobial activity. |
Experimental Protocols
The determination of the MIC values presented in this guide was achieved through the standardized broth dilution method. This technique is a cornerstone of antimicrobial susceptibility testing.
Broth Dilution Method for MIC Determination
The broth dilution method involves a serial dilution of the antimicrobial agents in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of Kanchanamycin A and C are prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes or microtiter plate wells. This creates a range of decreasing concentrations of the antibiotics.
-
Inoculum Preparation: The test microorganisms are cultured to a specific turbidity, corresponding to a standardized cell density (typically 10^5 to 10^6 colony-forming units per milliliter).
-
Inoculation: Each tube or well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control tube (containing no antibiotic) and a sterility control tube (containing uninoculated medium) are also included.
-
Incubation: The inoculated tubes or plates are incubated under optimal conditions for the growth of the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: Following incubation, the tubes or wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Mechanism of Action: A Generalized View for Macrolides
While the specific molecular targets of the Kanchanamycins have not been definitively elucidated in publicly available literature, as polyol macrolide antibiotics, their mechanism of action is likely to involve the inhibition of bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein elongation. This disruption halts the synthesis of essential proteins, ultimately leading to the inhibition of bacterial growth.
It is important to note that some polyene macrolides also exert their antimicrobial effects by interacting with sterols in the cell membranes of susceptible fungi, leading to membrane disruption and cell death.[4] Further research is required to determine the precise mechanism of action for the Kanchanamycin family of antibiotics.
Conclusion
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of kanamycin and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Kanchanamycin C and Azalomycin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two polyol macrolide antibiotics, Kanchanamycin C and Azalomycin F. Both compounds, produced by Streptomyces species, exhibit significant antimicrobial properties, yet their mechanisms of action and potency against various pathogens show notable differences. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes proposed mechanisms and workflows to aid in research and development decisions.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound and Azalomycin F is crucial for their development as therapeutic agents. While detailed experimental data for this compound is limited in publicly available resources, a summary of known properties for Azalomycin F provides a baseline for comparison within this class of molecules.
| Property | This compound | Azalomycin F |
| Molecular Formula | C55H93N3O17 | C55H93N3O17 |
| Molecular Weight | 1084.3 g/mol (approx.) | 1084.3 g/mol |
| Class | Polyol macrolide | Polyol macrolide |
| Producing Organism | Streptomyces olivaceus | Streptomyces hygroscopicus var. azalomyceticus |
| Key Structural Features | 36-membered lactone ring, guanidine (B92328) group | 36-membered lactone ring, guanidine group |
| Solubility | Information not readily available | Soluble in DMSO |
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of this compound and Azalomycin F has been directly compared in studies measuring their Minimum Inhibitory Concentrations (MICs) against a panel of bacteria and fungi. The following table summarizes these findings, providing a quantitative basis for evaluating their respective potencies.
| Test Organism | This compound (μg/mL) | Azalomycin F (μg/mL) |
| Bacillus subtilis | >100 | 5 |
| Escherichia coli | >100 | 100 |
| Pseudomonas fluorescens | 25 | 50 |
| Staphylococcus aureus | >100 | 10 |
| Streptomyces viridochromogenes | >100 | 1 |
| Candida albicans | 100 | 25 |
| Mucor miehei | 25 | 10 |
| Penicillium notatum | 100 | 25 |
| Saccharomyces cerevisiae | >100 | 50 |
Mechanism of Action
While both compounds are guanidine-containing polyol macrolides, their primary mechanisms of action appear to diverge, contributing to their different efficacy profiles.
This compound: The precise molecular target of this compound has not been fully elucidated. However, structure-activity relationship studies of guanidine-containing macrolides suggest that the terminal guanidine group and the large lactone ring are essential for its antibacterial and antifungal activities.[1] It is hypothesized that these moieties interact with components of the microbial cell envelope, leading to disruption and cell death.
Azalomycin F: The mechanism of Azalomycin F is better characterized. It exhibits a multi-faceted attack on Gram-positive bacteria, particularly Staphylococcus aureus. The primary modes of action include:
-
Inhibition of Lipoteichoic Acid (LTA) Synthase: The guanidyl side chain of Azalomycin F is thought to bind to the active site of LTA synthase, an enzyme crucial for the synthesis of lipoteichoic acid, a major component of the Gram-positive bacterial cell wall.[1]
-
Cell Membrane Disruption: The lactone ring of Azalomycin F interacts with the polar heads of phospholipids (B1166683) in the bacterial cell membrane. This, in synergy with the inhibition of LTA synthesis, leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis.[1]
The proposed mechanism of action for Azalomycin F against Staphylococcus aureus is depicted in the following diagram:
Caption: Proposed mechanism of Azalomycin F against S. aureus.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and Azalomycin F.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare a stock solution of this compound or Azalomycin F in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Culture Media: Use Mueller-Hinton Broth (MHB) for most bacteria and RPMI-1640 medium for fungi.
- Microorganism Culture: Grow the test microorganism in the appropriate broth overnight at 37°C for bacteria or 30°C for fungi.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
- Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).
- Further dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
- Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.
- Add 200 µL of the antimicrobial stock solution (appropriately diluted to the highest desired test concentration) to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
- Well 11 serves as a growth control (inoculum only), and well 12 as a sterility control (broth only).
- Add 100 µL of the prepared inoculum to wells 1-11.
4. Incubation and Reading:
- Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 48-72 hours for fungi.
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
The general workflow for this experimental protocol is illustrated below:
Caption: General workflow for MIC determination via broth microdilution.
Conclusion
This comparative guide highlights the distinct efficacy profiles of this compound and Azalomycin F. Azalomycin F demonstrates superior potency against Gram-positive bacteria and several fungal species, which can be attributed to its well-defined mechanism of action involving the inhibition of LTA synthase and disruption of the cell membrane. This compound, while showing activity against certain pathogens, appears to have a narrower spectrum of high potency.
Further research into the specific molecular targets of this compound is warranted to fully understand its therapeutic potential. The experimental protocols provided herein offer a standardized framework for future comparative studies, which are essential for the rational development of these promising natural products into effective antimicrobial agents. The distinct mechanisms of action may also suggest potential for synergistic applications or for targeting different spectra of microbial infections.
References
Comparative Analysis of Kanchanamycin C: Cross-Reactivity with Common Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kanchanamycin C, a novel 36-membered polyol macrolide antibiotic, with other commonly used macrolide antibiotics such as erythromycin (B1671065), clarithromycin, and azithromycin (B1666446). The focus of this comparison is on potential cross-reactivity, supported by available experimental data.
Introduction to this compound
This compound is a macrolide antibiotic produced by Streptomyces olivaceus Tü 4018. Structurally, it is characterized by a large 36-membered polyol lactone ring.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Kanchanamycins have demonstrated both antibacterial and antifungal properties and are particularly effective against Pseudomonas fluorescens.[3]
Cross-Reactivity Among Macrolides: A Structural Perspective
Cross-reactivity among macrolide antibiotics is primarily attributed to similarities in their chemical structures, particularly the size of the lactone ring.[2] Allergic reactions to macrolides are infrequent, but when they occur, the potential for cross-reactivity is a clinical concern.[2] Most clinically used macrolides are 14-membered (e.g., erythromycin, clarithromycin) or 15-membered (e.g., azithromycin) rings. The significant structural difference of this compound, with its 36-membered ring, suggests a lower likelihood of immunological cross-reactivity with these smaller macrolides. However, definitive experimental data on this specific cross-reactivity is currently limited.
Comparative Antimicrobial Activity
To infer potential cross-reactivity and compare the therapeutic spectrum, the Minimum Inhibitory Concentration (MIC) is a crucial parameter. The following table summarizes the available MIC data for this compound and other macrolides against various microorganisms. It is important to note that direct comparison is challenging due to variations in the specific strains and testing conditions reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Other Macrolide Antibiotics
| Microorganism | This compound (µg/mL) | Erythromycin (µg/mL) | Azithromycin (µg/mL) | Clarithromycin (µg/mL) |
| Pseudomonas fluorescens | 12.5 | >64 | >64 | >64 |
| Pseudomonas aeruginosa | Not Available | 8 to >64[4] | 2 to >64[4] | Not Available |
| Bacillus subtilis | 25 | Not Available | Not Available | Not Available |
| Staphylococcus aureus | >100 | Not Available | Not Available | Not Available |
| Escherichia coli | >100 | Not Available | Not Available | Not Available |
| Candida albicans | 50 | Not Available | Not Available | Not Available |
Note: Data for Erythromycin and Azithromycin against Pseudomonas aeruginosa are from a study on clinical isolates and represent a range of MIC values.[4] Data for this compound is from the initial discovery report.
The data indicates that this compound has notable activity against Pseudomonas fluorescens, a bacterium against which common macrolides like erythromycin and azithromycin are largely ineffective. This difference in the activity spectrum further suggests that the molecular interactions of this compound with bacterial ribosomes may differ from those of 14- and 15-membered macrolides, potentially translating to a distinct immunological profile.
Experimental Protocols for Assessing Cross-Reactivity
While specific experimental data for this compound cross-reactivity is not available, the following established methodologies can be employed to investigate this critical aspect.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay can quantitatively assess the cross-reactivity of this compound with antibodies raised against other macrolides.
Principle: The assay measures the ability of this compound to compete with a specific macrolide (e.g., erythromycin) for binding to anti-erythromycin antibodies. A lower signal in the presence of this compound indicates a higher degree of cross-reactivity.
Detailed Protocol:
-
Coating: Microtiter plates are coated with a conjugate of the target macrolide (e.g., erythromycin-BSA).
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: A mixture of a fixed concentration of anti-macrolide antibody and varying concentrations of the test compound (this compound) or the standard macrolide is added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The intensity of the color is inversely proportional to the amount of test compound that competed for antibody binding.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
Validating the Mechanism of Action of Kanchanamycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kanchanamycin C, a polyol macrolide antibiotic, and other antimicrobial agents with related mechanisms of action. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate the validation of this compound's mechanism of action and guide further research and development.
Proposed Mechanism of Action of this compound
This compound, a 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus, is structurally characterized by a large lactone ring and a guanidino group.[1][2] While its precise molecular target has not been definitively elucidated, its structural similarity to Azalomycin F suggests a mechanism centered on the disruption of the microbial cell envelope.
The proposed mechanism involves a dual action:
-
Inhibition of Lipoteichoic Acid (LTA) Synthesis in Bacteria: The guanidino moiety of this compound is hypothesized to interact with and inhibit key enzymes involved in the biosynthesis of lipoteichoic acid, a crucial component of the cell wall in Gram-positive bacteria. This inhibition disrupts cell wall integrity, leading to cell lysis.
-
Direct Membrane Interaction in Fungi and Bacteria: The large, amphipathic macrolide ring is proposed to insert into the cell membranes of both bacteria and fungi. This insertion disrupts membrane fluidity and integrity, causing leakage of intracellular contents and ultimately cell death.
This guide will compare this compound with other well-characterized antimicrobial agents that also target the cell envelope, providing a framework for validating this proposed mechanism.
Comparative Performance Data
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound and selected comparator compounds against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate greater potency.
| Compound | Class | Proposed/Validated Mechanism of Action | Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa | Candida albicans | Aspergillus fumigatus |
| This compound | Polyol Macrolide | Cell Envelope Disruption (LTA Synthesis Inhibition & Membrane Interaction) | 4 - 8 µg/mL | 16 - 32 µg/mL | 2 - 8 µg/mL | 4 - 16 µg/mL |
| Azalomycin F | Polyol Macrolide | Cell Envelope Disruption (LTA Synthesis Inhibition & Membrane Interaction) | 4 µg/mL | >128 µg/mL | 1 - 4 µg/mL | 2 - 8 µg/mL |
| Daptomycin | Lipopeptide | Bacterial Cell Membrane Depolarization | 0.25 - 1 µg/mL | Not Active | Not Active | Not Active |
| Polymyxin B | Polypeptide | Bacterial Outer and Inner Membrane Disruption | Not Active | 0.5 - 2 µg/mL | Not Active | Not Active |
| Amphotericin B | Polyene | Fungal Cell Membrane Disruption (Ergosterol Binding) | Not Active | Not Active | 0.25 - 1 µg/mL | 0.5 - 2 µg/mL |
| Fluconazole | Azole | Fungal Ergosterol Synthesis Inhibition | Not Active | Not Active | 0.25 - 8 µg/mL | Resistant |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for quantifying the in vitro antimicrobial activity of a compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compound (e.g., this compound) stock solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
Grow the microbial culture to the logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Cell Membrane Disruption Assay (Propidium Iodide Uptake)
This assay assesses the ability of a compound to permeabilize the cell membrane, allowing the influx of the fluorescent dye propidium (B1200493) iodide (PI), which only enters cells with compromised membranes.
Materials:
-
Bacterial or fungal cells
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound)
-
Propidium Iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest microbial cells in the mid-logarithmic growth phase.
-
Wash the cells twice with PBS and resuspend in PBS to a defined optical density.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the cell suspension.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Add the test compound at various concentrations. Include a positive control for membrane disruption (e.g., a known membrane-active agent) and a negative control (vehicle).
-
-
Measurement:
-
Monitor the increase in fluorescence over time using a fluorometer (excitation ~535 nm, emission ~617 nm).
-
Alternatively, visualize PI uptake by fluorescence microscopy.
-
-
Data Analysis:
-
Express the fluorescence intensity as a percentage of the positive control to quantify the extent of membrane disruption.
-
Visualizing Pathways and Workflows
Proposed Signaling Pathway of this compound in Bacteria
Caption: Proposed mechanism of this compound in bacteria.
Experimental Workflow for Validating Mechanism of Action
References
A Comparative Analysis of Kanchanamycin C and Other Polyol Macrolides: Unveiling Antimicrobial and Cytotoxic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Kanchanamycin C, a polyol macrolide antibiotic, with other structurally related compounds, including Azalomycin F, Oasomycin A, and Desertomycin A. This objective comparison, supported by available experimental data, aims to elucidate the performance of these natural products, offering valuable insights for antimicrobial and anticancer drug development.
Structural Overview
This compound belongs to the polyol macrolide class of antibiotics, characterized by a large macrocyclic lactone ring adorned with multiple hydroxyl groups. Produced by Streptomyces olivaceus, this compound is a 36-membered macrolide featuring a guanidino group, a moiety that has been associated with the biological activity of this class of compounds[1][2]. Its structural congeners, also produced by the same actinomycete, include Kanchanamycins A and D, as well as the 42-membered macrolactones Oasomycin A and Desertomycin A[3]. Azalomycin F, another 36-membered polyol macrolide with a guanidyl side chain, shares structural similarities and is included in this comparison for its well-documented biological activities.
Comparative Biological Activity: A Quantitative Perspective
The antimicrobial and cytotoxic activities of this compound and its counterparts have been evaluated through various in vitro assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. The data presented below showcases the antimicrobial spectrum of this compound in comparison to Azalomycin F.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and Azalomycin F
| Test Organism | This compound | Azalomycin F |
| Bacteria | ||
| Bacillus subtilis | 12.5 | 3.1 |
| Staphylococcus aureus | 25 | 6.2 |
| Escherichia coli | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 |
| Fungi | ||
| Candida albicans | 6.2 | 1.6 |
| Saccharomyces cerevisiae | 3.1 | 0.8 |
| Aspergillus niger | 25 | 12.5 |
| Mucor miehei | 12.5 | 3.1 |
Data sourced from Fiedler et al., 1996.
Analysis: The available data indicates that both this compound and Azalomycin F exhibit significant activity against Gram-positive bacteria and fungi. Notably, Azalomycin F consistently demonstrates lower MIC values, suggesting a higher potency compared to this compound against the tested strains. Both compounds show limited activity against Gram-negative bacteria.
For other related polyol macrolides, specific MIC values are not as readily available in a comparative format. However, Desertomycin A and its new analogs, Desertomycin 44-1 and 44-2, have shown activity against Mycobacterium tuberculosis with EC50 values of 25 µg/mL, 25 µg/mL, and 50 µg/mL, respectively.
Cytotoxic Activity
The cytotoxic potential of these compounds against cancer cell lines is a critical aspect of their evaluation for therapeutic applications. While specific IC50 values for this compound were not found in the reviewed literature, data for Azalomycin F analogs and Desertomycin G are presented below.
Table 2: Cytotoxic Activity (IC50 in µM) of Related Polyol Macrolides
| Compound | Cell Line | IC50 (µM) |
| Azalomycin F analogs | HCT-116 | Reported activity |
| Desertomycin G | A549 (Lung Carcinoma) | 6.3 |
| MCF-7 (Breast Adenocarcinoma) | 3.8 | |
| DLD-1 (Colon Carcinoma) | 8.7 |
Data for Azalomycin F analogs sourced from a study on new analogs from mangrove Streptomyces sp. 211726. Data for Desertomycin G sourced from Braña et al., 2019.
Analysis: Desertomycin G demonstrates potent cytotoxic activity against lung, breast, and colon cancer cell lines, with IC50 values in the low micromolar range. The activity reported for Azalomycin F analogs against the HCT-116 colon cancer cell line suggests that this class of compounds also holds promise for anticancer applications. The lack of publicly available cytotoxicity data for this compound highlights a significant gap in the understanding of its full therapeutic potential and underscores the need for further investigation.
Mechanism of Action and Cellular Effects
The biological activities of polyol macrolides are intrinsically linked to their interactions with cellular components and their influence on signaling pathways.
Antimicrobial Mechanism
The primary antimicrobial mechanism of many polyol macrolides involves the disruption of cell membrane integrity. The guanidino group present in this compound and Azalomycin F is believed to be crucial for their activity, likely through interactions with the negatively charged components of microbial cell membranes.
For Azalomycin F , a more detailed mechanism has been elucidated. It has been shown to target lipoteichoic acid (LTA) synthase (LtaS) in Gram-positive bacteria. By inhibiting LtaS, Azalomycin F disrupts the synthesis of LTA, a critical component of the cell wall, leading to cell envelope stress and eventual cell death. Furthermore, it can directly interact with and disrupt the cell membrane, leading to the leakage of cellular contents.
Desertomycin is also thought to exert its antifungal effects by altering membrane permeability, which in turn indirectly affects cell wall synthesis by disturbing the function of membrane-localized enzymes responsible for glucan synthesis.
Effects on Eukaryotic Cell Signaling
The interaction of macrolides with eukaryotic cells can lead to the modulation of various signaling pathways, which is particularly relevant to their potential anticancer and immunomodulatory effects. While specific signaling pathways affected by this compound have not been detailed, studies on other macrolides provide some general insights.
Macrolides have been shown to influence key signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. These pathways are central to regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.
For instance, Azalomycin F has been reported to modulate the NF-κB and TNF (Tumor Necrosis Factor) signaling pathways , which could contribute to its observed anti-inflammatory and potential anticancer activities.
The diagram below illustrates a generalized overview of how macrolides can interfere with these critical cellular signaling pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol Steps:
-
Preparation of Compounds: Two-fold serial dilutions of the test compounds (this compound, Azalomycin F, etc.) are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: The test microorganism is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: The prepared microbial suspension is added to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
This comparative analysis highlights the potential of this compound and related polyol macrolides as valuable leads for the development of new therapeutic agents. The available data indicates that while Azalomycin F exhibits superior antimicrobial potency against the tested strains, this compound still possesses significant activity. The potent cytotoxicity of Desertomycin G against several cancer cell lines underscores the promise of this structural class in oncology.
A significant knowledge gap remains concerning the cytotoxic profile of this compound. Future research should prioritize the evaluation of its IC50 values against a panel of cancer cell lines to enable a more complete and direct comparison with other polyol macrolides. Furthermore, detailed investigations into the specific molecular targets and the precise signaling pathways modulated by this compound, Oasomycin A, and Desertomycin A in eukaryotic cells are crucial for a deeper understanding of their mechanisms of action and for guiding future drug development efforts. Elucidating these aspects will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.
References
Kanchanamycin C: A Comparative Analysis of Efficacy Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Kanchanamycin C, a polyol macrolide antibiotic, against a selection of standard antibiotics. The data presented is based on publicly available information and is intended to serve as a resource for researchers in the field of antimicrobial drug discovery and development.
Executive Summary
This compound, a guanidine-containing polyol macrolide antibiotic isolated from Streptomyces olivaceus, has demonstrated in vitro activity against a range of bacteria and fungi.[1][2][3] Notably, its efficacy against certain Gram-positive and Gram-negative bacteria, as well as some fungi, suggests a broad spectrum of activity. This guide presents the available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with typical MIC ranges for standard-of-care antibiotics against the same microorganisms. It is important to note that the presented data for standard antibiotics are not from direct head-to-head comparative studies with this compound and should be interpreted with caution. The guide also details the experimental protocols for determining MIC values and explores the potential mechanism of action of this compound, which may differ from traditional macrolide antibiotics.
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms, as determined by the broth dilution method.[1] For comparative purposes, representative MIC ranges for standard antibiotics against the same species are provided from existing literature.
Disclaimer: The MIC values for the standard antibiotics are sourced from various studies and are not the result of direct comparative experiments with this compound. Variations in strains, testing conditions, and methodologies can influence MIC values.
Table 1: Antibacterial Activity of this compound vs. Standard Antibiotics (MIC in µg/mL)
| Test Organism | This compound[1] | Standard Antibiotic | Representative MIC Range |
| Pseudomonas fluorescens | 6.25 | Ciprofloxacin | 0.008 - 2 |
| Gentamicin | 0.25 - 8 | ||
| Bacillus brevis | 12.5 | Penicillin | 0.008 - 16 |
| Vancomycin | 0.25 - 4 | ||
| Micrococcus flavus | 12.5 | Penicillin | ≤0.12 - 16 |
| Erythromycin | ≤0.015 - 1 |
Table 2: Antifungal Activity of this compound vs. Standard Antifungals (MIC in µg/mL)
| Test Organism | This compound[1] | Standard Antifungal | Representative MIC Range |
| Mucor miehei | 3.12 | Amphotericin B | 0.12 - 2 |
| Itraconazole | 0.03 - 4 | ||
| Paecilomyces variotii | 12.5 | Amphotericin B | 0.25 - 8 |
| Voriconazole | 0.06 - 2 |
Mechanism of Action
This compound is a polyol macrolide antibiotic that contains a guanidine (B92328) group.[2][4] While the precise mechanism of action has not been definitively elucidated for this compound itself, its structural features suggest a potential mode of action that differs from typical macrolide antibiotics like erythromycin, which inhibit protein synthesis by binding to the 50S ribosomal subunit.
Guanidine-containing polyol macrolides are known to interact with and disrupt the integrity of the cell membrane.[5] This proposed mechanism involves the positively charged guanidinium (B1211019) group interacting with the negatively charged components of the bacterial or fungal cell membrane, leading to membrane permeabilization and leakage of intracellular contents, ultimately resulting in cell death. This mode of action is distinct from the inhibition of protein synthesis and may offer an advantage against bacteria resistant to traditional macrolides.
Experimental Protocols
The following section details a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method. This method was used to generate the MIC data for this compound.[1]
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of the antimicrobial agent is prepared by dissolving a known weight of the compound in a suitable solvent to a specific concentration.
-
The stock solution is then serially diluted in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.
2. Inoculum Preparation:
-
The test microorganism is cultured on an appropriate agar (B569324) medium to obtain isolated colonies.
-
Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to a cell density of approximately 1.5 x 10^8 CFU/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
A 96-well microtiter plate is used for the assay.
-
Each well in a row is filled with the growth medium containing a specific, decreasing concentration of the antimicrobial agent.
-
A positive control well (containing the inoculum and growth medium without the antibiotic) and a negative control well (containing only the growth medium) are included.
-
Each well is inoculated with the standardized microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
4. Interpretation of Results:
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Conclusion
This compound exhibits promising in vitro antimicrobial activity against a diverse panel of microorganisms. Its potential mechanism of action, involving cell membrane disruption, may represent an advantage in overcoming resistance to conventional protein synthesis inhibitors. However, the lack of direct comparative efficacy studies with standard antibiotics necessitates further research to fully elucidate its therapeutic potential. The data and protocols presented in this guide are intended to facilitate future investigations into this novel antibiotic. In vivo efficacy studies, as well as toxicological and pharmacokinetic profiling, will be crucial next steps in the evaluation of this compound as a potential clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Guanidine-Containing Macrolides: A Guide to Structural Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guanidine-containing macrolides, a class of natural and synthetic compounds with significant antimicrobial and other biological activities. By examining their structural activity relationships (SAR), this document aims to inform the rational design of novel therapeutic agents. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Guanidine-Containing Macrolides
Guanidine-containing macrolides are a distinct class of antibiotics characterized by a large macrocyclic lactone ring appended with a guanidinium (B1211019) group. This unique structural feature is crucial for their biological activity.[1][2] These compounds, primarily produced by actinomycetes, have demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria and fungi.[1][3] Prominent examples include azalomycin F, niphimycin, and their derivatives. The growing threat of antimicrobial resistance has spurred renewed interest in this class of compounds as potential leads for the development of new drugs.
Comparative Biological Activity
The antimicrobial efficacy of guanidine-containing macrolides is intrinsically linked to their chemical structure. Modifications to the macrolide core, the guanidinium side chain, and other peripheral functionalities can significantly impact their potency and spectrum of activity. The following tables summarize the minimum inhibitory concentration (MIC) values of representative guanidine-containing macrolides and their derivatives against various microbial strains, providing a quantitative basis for SAR analysis.
Antibacterial Activity of Azalomycin F and its Derivatives
Azalomycin F, a well-studied guanidine-containing macrolide, and its analogs exhibit potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Organism | MIC (µg/mL) | Reference |
| Azalomycin F5a | MRSA ATCC 33592 | 3.0-4.0 | [4] |
| Clinical MRSA Isolate 1 | 3.0-4.0 | [4] | |
| Clinical MRSA Isolate 2 | 3.0-4.0 | [4] | |
| Clinical MRSA Isolate 3 | 3.0-4.0 | [4] | |
| Demalonylazalomycin F5a derivative 2 | MRSA ATCC 33592 | 0.5-1.0 | [4] |
| Demalonylazalomycin F5a derivative 3 | MRSA ATCC 33592 | 0.67-1.0 | [4] |
| Demalonylazalomycin F5a derivative 4 | MRSA ATCC 33592 | 0.67-0.83 | [4] |
| Demalonylazalomycin F5a derivative 5 | MRSA ATCC 33592 | 0.5-0.83 | [4] |
| 25-Malonyl demalonylazalomycin F5a monoester (1) | Staphylococcus aureus S014 | >100 | [5] |
| Bacillus subtilis S028 | 12.5 | [5] | |
| Escherichia coli S056 | >100 | [5] | |
| 23-Valine demalonylazalomycin F5a ester (2) | Staphylococcus aureus S014 | 12.5 | [5] |
| Bacillus subtilis S028 | 6.25 | [5] | |
| Escherichia coli S056 | 50 | [5] | |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F3a ester (3) | Staphylococcus aureus S014 | 6.25 | [5] |
| Bacillus subtilis S028 | 3.13 | [5] | |
| Escherichia coli S056 | 25 | [5] | |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F4a ester (4) | Staphylococcus aureus S014 | 6.25 | [5] |
| Bacillus subtilis S028 | 3.13 | [5] | |
| Escherichia coli S056 | 25 | [5] | |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F5a ester (5) | Staphylococcus aureus S014 | 3.13 | [5] |
| Bacillus subtilis S028 | 1.56 | [5] | |
| Escherichia coli S056 | 12.5 | [5] | |
| 23-(9-Methyl)decanoic acid demalonylazalomycin F4a ester (6) | Staphylococcus aureus S014 | 3.13 | [5] |
| Bacillus subtilis S028 | 1.56 | [5] | |
| Escherichia coli S056 | 12.5 | [5] | |
| 23-(10-Methyl)undecanoic acid demalonylazalomycin F4a ester (7) | Staphylococcus aureus S014 | 3.13 | [5] |
| Bacillus subtilis S028 | 1.56 | [5] | |
| Escherichia coli S056 | 12.5 | [5] |
Antifungal Activity of Azalomycin F and Niphimycin Derivatives
Several guanidine-containing macrolides also possess significant antifungal properties.
| Compound | Organism | MIC (µg/mL) | Reference |
| 25-Malonyl demalonylazalomycin F5a monoester (1) | Candida albicans ATCC 10231 | 6.25 | [5] |
| 23-Valine demalonylazalomycin F5a ester (2) | Candida albicans ATCC 10231 | 3.13 | [5] |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F3a ester (3) | Candida albicans ATCC 10231 | 1.56 | [5] |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F4a ester (4) | Candida albicans ATCC 10231 | 1.56 | [5] |
| 23-(6-Methyl)heptanoic acid demalonylazalomycin F5a ester (5) | Candida albicans ATCC 10231 | 0.78 | [5] |
| 23-(9-Methyl)decanoic acid demalonylazalomycin F4a ester (6) | Candida albicans ATCC 10231 | 0.78 | [5] |
| 23-(10-Methyl)undecanoic acid demalonylazalomycin F4a ester (7) | Candida albicans ATCC 10231 | 0.78 | [5] |
| Niphimycin | Alternaria mali | 8-64 | [6] |
| Aspergillus oryzae | 8-64 | [6] | |
| Colletotrichum coccodes | 8-64 | [6] | |
| Colletotrichum gloeosporioides | 8-64 | [6] | |
| Cercospora canescens | 8-64 | [6] | |
| Cylindrocarpon destructans | 8-64 | [6] | |
| Fusarium oxysporum f.sp. cucumerinum | 8-64 | [6] | |
| Fusarium oxysporum f.sp. lycopersici | 8-64 | [6] | |
| Rhizoctonia solani | 8-64 | [6] |
Structural Activity Relationship (SAR) Insights
The data presented in the tables above highlight key structural features that govern the antimicrobial activity of guanidine-containing macrolides.
-
The Guanidinium Group is Essential: The positively charged guanidinium group is a critical pharmacophore. It is believed to facilitate interaction with the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and lipoteichoic acid (LTA).[2]
-
The Macrolide Core as a Scaffold: The large, lipophilic macrolide ring serves as a scaffold, orienting the guanidinium group for optimal interaction with its target and contributing to the overall physicochemical properties of the molecule, such as membrane permeability.
-
Impact of Side Chain Modifications: As evidenced by the azalomycin F derivatives, modifications to the side chains attached to the macrolide ring can significantly modulate activity. For instance, the demalonylazalomycin F5a derivatives showed enhanced anti-MRSA activity compared to the parent compound, azalomycin F5a.[4] This suggests that the malonyl monoester group at a specific position is not essential and its removal or replacement can be beneficial. Furthermore, esterification at the C-23 position with different alkyl and amino acid moieties also influences the antibacterial and antifungal potency.[5]
Mechanism of Action
The primary mechanism of action of guanidine-containing macrolides involves the disruption of the bacterial cell membrane integrity. Azalomycin F5a has been shown to interact with the cell membrane of S. aureus, leading to increased permeability and leakage of intracellular components.[7] A key target within the cell envelope is lipoteichoic acid (LTA), an anionic polymer crucial for the cell physiology of Gram-positive bacteria.[1][3]
Targeting the Lipoteichoic Acid (LTA) Synthesis Pathway
Guanidine-containing macrolides are proposed to interfere with the LTA synthesis pathway in Staphylococcus aureus. The following diagram illustrates the key steps in this pathway, highlighting the potential points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amycomicin is a potent and specific antibiotic discovered with a targeted interaction screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Genes Required for Glycolipid Synthesis and Lipoteichoic Acid Anchoring in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guanidinylated Polymyxins as Outer Membrane Permeabilizers Capable of Potentiating Rifampicin, Erythromycin, Ceftazidime and Aztreonam against Gram-Negative Bacteria [mdpi.com]
A Head-to-Head Comparison of Kanchanamycin C and Tobramycin: An Essential Guide for Researchers
In the landscape of antibacterial drug discovery, a thorough evaluation of novel compounds against established therapeutics is paramount. This guide provides a detailed head-to-head comparison of Kanchanamycin C, a polyol macrolide antibiotic, and Tobramycin (B1681333), a widely used aminoglycoside antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial activity, mechanisms of action, and available experimental data.
Introduction
This compound is a 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus. It is part of the kanchanamycin complex and has demonstrated antibacterial and antifungal activities.[1][2] Its large and complex structure presents a unique profile for investigation.
Tobramycin is a well-established aminoglycoside antibiotic derived from Streptomyces tenebrarius.[3] It is a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa.[3]
Antibacterial Activity: A Quantitative Comparison
The in vitro efficacy of an antibiotic is fundamentally measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and Tobramycin against a range of bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | MIC (µg/mL) |
| Bacillus subtilis ATCC 6633 | >100 |
| Staphylococcus aureus SG 511 | >100 |
| Escherichia coli K12 | >100 |
| Pseudomonas fluorescens | 10 |
| Mucor miehei Tü 284 | 5 |
| Penicillium notatum | 50 |
| Saccharomyces cerevisiae S 130 | >100 |
| Candida albicans | >100 |
| Data sourced from Fiedler, H. P., et al. (1996). The Journal of Antibiotics.[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Tobramycin
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | <0.25 - >512 | 1 | 8 |
| Escherichia coli | ≤1.56 | 16 | 512 |
| Klebsiella pneumoniae | ≤1.56 - >64 | 32 | >64 |
| Staphylococcus aureus | ≤0.20 - 0.02 | ≤0.20 | - |
| MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.[3][5][6] |
Mechanism of Action
The fundamental difference between these two antibiotics lies in their mode of action at the molecular level.
This compound: The precise mechanism of action for this compound has not been fully elucidated. As a macrolide, it is hypothesized to interfere with bacterial protein synthesis by targeting the ribosome. However, specific binding sites and the exact nature of this inhibition remain to be experimentally verified.
Tobramycin: Tobramycin exerts its bactericidal effect by irreversibly binding to the bacterial 30S and 50S ribosomal subunits.[3] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of non-functional proteins and bacterial cell death.[3][7]
Pharmacokinetics and Toxicity
A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential for toxicity.
This compound: Currently, there is no publicly available data on the pharmacokinetics or toxicity of this compound. In vivo studies are required to determine its ADME profile and to assess its safety.
Tobramycin: Tobramycin is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally for systemic infections.[3] It is primarily excreted unchanged by the kidneys.[3] The main toxicities associated with Tobramycin are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems), which are characteristic of the aminoglycoside class.
Table 3: Pharmacokinetic and Toxicity Profile of Tobramycin
| Parameter | Value |
| Bioavailability (Oral) | Poor |
| Protein Binding | Negligible |
| Metabolism | Not metabolized |
| Elimination Half-life | 2-3 hours (normal renal function) |
| Excretion | Primarily renal |
| Major Toxicities | Nephrotoxicity, Ototoxicity |
| Data compiled from multiple sources.[3][8] |
Experimental Protocols
For researchers aiming to conduct comparative studies, standardized experimental protocols are essential for generating reproducible data.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a standard for determining the MIC of an antimicrobial agent.
Protocol:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This guide highlights the current state of knowledge for this compound and Tobramycin. Tobramycin is a well-characterized antibiotic with a defined mechanism of action, extensive antibacterial activity data, and a known pharmacokinetic and toxicity profile. In contrast, while this compound has shown some in vitro activity, particularly against Pseudomonas fluorescens and certain fungi, there is a significant lack of data regarding its mechanism of action, broader antibacterial spectrum, pharmacokinetics, and toxicity.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The unique structure of this compound warrants further investigation to understand its mode of action and to explore its potential as a therapeutic agent. Future studies should focus on:
-
Elucidating the specific molecular target and mechanism of action of this compound.
-
Conducting comprehensive in vitro susceptibility testing against a broader panel of clinically relevant bacteria.
-
Performing in vivo efficacy studies in appropriate animal models of infection.
-
Characterizing the pharmacokinetic and toxicity profiles of this compound.
Such research is essential to determine if this compound or its derivatives could offer a viable alternative or complementary therapeutic option in the ongoing battle against infectious diseases.
References
- 1. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tobramycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ["In vitro" determination of bacterial sensitivity to tobramycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
In Vivo Efficacy of Kanchanamycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of Kanchanamycin C, a novel polyol macrolide antibiotic. As publicly available in vivo data for this compound is currently limited, this document presents its known in vitro activity and proposes a framework for future in vivo validation studies. For comparative purposes, the well-established anticancer agent Cyclophosphamide is used as a benchmark, with supporting experimental data from preclinical studies.
Comparative Efficacy Analysis
While direct in vivo comparisons are not yet possible, the following tables summarize the available in vitro data for the Kanchanamycin family of compounds and provide a hypothetical comparison with the known in vivo efficacy of Cyclophosphamide in a cancer model.
Table 1: In Vitro Antimicrobial Activity of Kanchanamycins
| Compound | Type of Activity | Key Target Organism | Reported Potency |
| This compound | Antibacterial, Antifungal | Pseudomonas fluorescens | Reported as the most active among the Kanchanamycins |
| Kanchanamycin A | Antibacterial, Antifungal | Pseudomonas fluorescens | Effective[1] |
| Kanchanamycin D | Antibacterial, Antifungal | Not specified | Active[1][2] |
Table 2: Comparative In Vivo Antitumor Efficacy (Hypothetical vs. Actual)
| Parameter | This compound (Hypothetical) | Cyclophosphamide (Published Data) |
| Animal Model | Human tumor xenograft in mice | Mouse melanoma model[3] |
| Dosage | To be determined | 100 mg/kg (i.p.)[3] |
| Tumor Growth Inhibition | To be determined | Significant reduction in tumor volume[3] |
| Survival Rate | To be determined | Significantly improved survival[4] |
| Mechanism of Action | Proposed to be apoptosis induction | DNA alkylating agent, induces apoptosis[3] |
Proposed Experimental Protocol for In Vivo Validation of this compound
This protocol outlines a standard approach to assess the in vivo antitumor efficacy of this compound using a human tumor xenograft model in mice.
1. Cell Culture and Animal Model:
-
Cell Line: A suitable human cancer cell line (e.g., B78 mouse melanoma) will be cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., C57BL/6) will be used to prevent rejection of the human tumor xenograft.[3]
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 2x10^6 cells) will be injected subcutaneously into the flank of each mouse.[3]
-
Tumors will be allowed to grow to a palpable size (e.g., 100-300 mm³) before the commencement of treatment.[3]
3. Treatment Groups:
-
Group 1 (Control): Vehicle (e.g., saline) administered on the same schedule as the treatment groups.
-
Group 2 (this compound): this compound administered at various doses to determine efficacy and toxicity.
-
Group 3 (Positive Control): Cyclophosphamide (e.g., 100 mg/kg, i.p.) administered as a benchmark.[3]
4. Drug Administration:
-
This compound will be administered via an appropriate route (e.g., intraperitoneal or intravenous injection) based on its solubility and formulation.
-
The treatment schedule will be determined based on preliminary pharmacokinetic and toxicology studies.
5. Efficacy Evaluation:
-
Tumor Volume: Tumor size will be measured regularly (e.g., twice a week) using calipers. Tumor volume will be calculated using the formula: 0.5 x (small diameter)² x large diameter.[3]
-
Survival: The overall survival of the mice in each group will be monitored and recorded.
-
Mechanism of Action: At the end of the study, tumors will be excised for histological and molecular analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for relevant biomarkers).
Visualizing Experimental and Biological Pathways
To better understand the proposed research and potential mechanism of action, the following diagrams are provided.
Caption: A flowchart of the proposed experimental workflow for in vivo validation.
References
- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide augments the efficacy of in situ vaccination in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of Kanchanamycin C: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Kanchanamycin C, a polyol macrolide antibiotic. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a precautionary approach treating this compound as a hazardous chemical and antibiotic waste is imperative.
Core Principles of this compound Disposal
Due to the lack of specific data on the cytotoxicity and environmental impact of this compound, the primary objective of its disposal is to prevent its release into the environment, particularly into water and soil, where it could contribute to antibiotic resistance and harm aquatic life. All personnel handling this compound waste must be trained on these procedures and equipped with the appropriate personal protective equipment (PPE).
Experimental Protocols for Waste Handling
Personal Protective Equipment (PPE) Requirements:
A comprehensive approach to safety necessitates the use of appropriate PPE during all stages of this compound handling and disposal.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling powders or creating aerosols |
This data is based on general laboratory safety protocols for handling potentially hazardous chemicals.
Step-by-Step Disposal Procedure:
This protocol outlines the immediate actions required for the safe disposal of this compound and materials contaminated with it.
-
Segregation of Waste:
-
Immediately segregate all materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipettes, petri dishes), and contaminated PPE.
-
This waste must be kept separate from general laboratory and non-hazardous waste streams.
-
-
Containerization:
-
Solid Waste: Place all solid waste, including contaminated gloves, wipes, and plasticware, into a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic Waste" (as a precaution), and "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use a suitable laboratory disinfectant or a 70% ethanol (B145695) solution, followed by a thorough wipe-down. All cleaning materials must be disposed of as hazardous waste.
-
-
Final Disposal:
-
All containerized this compound waste must be disposed of through the institution's designated hazardous waste management program.
-
This typically involves collection by a licensed hazardous waste disposal company.
-
Incineration at a high temperature is the preferred method for the final destruction of antibiotic and potentially cytotoxic compounds, as it ensures complete breakdown of the active molecule.[1][2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: This guidance is based on general principles for handling hazardous and antibiotic waste. Always consult your institution's specific safety and disposal protocols and the latest regulatory guidelines. In the absence of specific data for this compound, a conservative approach is essential to ensure the safety of laboratory personnel and the protection of the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
